Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 2408975-67-5
Formula: C₁₁H₁₂N₂O
Molecular Weight: 188.23 g/mol
Class: Heterocyclic Primary Amine / Chiral Building Block
Executive Summary
1-(5-Phenylisoxazol-3-yl)ethanamine represents a high-value heterocyclic building block in modern medicinal chemistry. Characterized by a 5-phenylisoxazole core substituted at the 3-position with a chiral ethylamine moiety, this compound serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD).
The isoxazole ring acts as a stable bioisostere for amide and ester linkages, offering improved metabolic stability and favorable
-stacking interactions within protein binding pockets. The -chiral amine functionality provides a vector for expanding into solvent-accessible regions of target proteins, making it particularly relevant in the design of kinase inhibitors, GPCR ligands, and glutamate receptor modulators.
This guide details the physicochemical profile, synthetic pathways, and handling protocols required to utilize this compound effectively in drug development workflows.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of a 1,2-oxazole ring substituted at the C5 position with a phenyl group and at the C3 position with a 1-aminoethyl group. The presence of the chiral center at the
-carbon of the ethylamine side chain (C1') introduces stereochemical considerations (R/S enantiomers) critical for biological activity.
Property
Value (Predicted/Analog-Based)
Significance
LogP (Octanol/Water)
~2.1 - 2.4
Favorable lipophilicity for CNS penetration and oral bioavailability.
pKa (Conjugate Acid)
~8.5 - 9.0
The primary amine is protonated at physiological pH, aiding solubility and electrostatic interactions.
Topological Polar Surface Area (TPSA)
~52 Ų
Well within the Veber rules (<140 Ų) for good membrane permeability.
H-Bond Donors / Acceptors
2 / 3
Balanced profile for specific receptor binding without desolvation penalties.
Rotatable Bonds
3
Low conformational entropy penalty upon binding.
Stability & Reactivity
Isoxazole Core: Highly stable under standard oxidative and acidic conditions. Susceptible to reductive ring cleavage (N-O bond hydrogenolysis) under strong hydrogenation conditions (e.g., Raney Ni, H₂), which can be exploited to generate 1,3-amino alcohols.
Primary Amine: Nucleophilic; readily undergoes acylation, alkylation, and reductive amination.
Chiral Center: The
-proton is adjacent to the aromatic isoxazole ring, making it slightly acidic. While generally stable, prolonged exposure to strong bases could lead to racemization.
Synthetic Methodologies
Two primary routes are recommended for the synthesis of CAS 2408975-67-5. Route A is suitable for bulk preparation of the racemate, while Route B is the preferred method for asymmetric synthesis to access specific enantiomers.
Route A: Reductive Amination from Ketone Precursor
This route utilizes 3-acetyl-5-phenylisoxazole as the starting material.
Condensation: Mix ketone (1.0 eq), (R)-sulfinamide (1.2 eq), and
(2.0 eq) in dry THF. Reflux for 6–12 hours until conversion to the N-sulfinyl ketimine is complete.
Diastereoselective Reduction: Cool the ketimine solution to -48°C. Add
(5.0 eq). The chiral auxiliary directs the hydride attack.
Hydrolysis: Warm to RT and quench with saturated
. Filter the titanium salts through Celite.
Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane for 1 hour to cleave the chiral auxiliary, yielding the chiral amine hydrochloride salt.
Visualization: Synthetic Logic & Pathway[6]
The following diagram illustrates the synthetic logic and the potential divergence into biological pathways (e.g., Kinase inhibition).
Figure 1: Synthetic workflow from ketone precursor to the target amine and downstream applications.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The 5-phenylisoxazole moiety is a proven bioisostere for biaryl systems and amide-linked aromatics. In drug design, this scaffold is often used to:
Mimic the Indole Ring: In tryptophan-mimetic ligands.
Replace Unstable Esters: Providing metabolic rigidity while maintaining hydrogen bond acceptor capability via the isoxazole nitrogen and oxygen.
Target Classes
Kinase Inhibitors: The primary amine can be coupled to hinge-binding motifs (e.g., pyrimidines, purines). The phenylisoxazole group extends into the hydrophobic back-pocket (Gatekeeper region), often improving selectivity.
Glutamate Receptors (AMPA/NMDA): Isoxazole derivatives (like AMPA itself) are classic glutamate analogs. The addition of the phenyl ring and ethyl chain modifies receptor subtype selectivity.
Epigenetic Modulators: Used in the design of bromodomain (BET) inhibitors where the isoxazole nitrogen mimics the acetyl-lysine recognition motif.
Handling, Storage & Analytical Validation
Storage Protocols
Form: The free base is an oil or low-melting solid. It readily absorbs
from the air to form carbamates.
Recommendation: Store as the Hydrochloride (HCl) salt .
Preparation: Dissolve free amine in diethyl ether, add 2M HCl in ether dropwise. Filter the white precipitate.
Stability: The salt is stable for >2 years at -20°C under desiccated conditions.
Analytical Characterization (Expected Data)
¹H NMR (400 MHz, DMSO-d₆, HCl salt):
8.50 (br s, 3H, )
7.90–7.40 (m, 5H, Phenyl-H)
7.15 (s, 1H, Isoxazole H-4)
4.55 (q, 1H, -NH₂)
1.55 (d, 3H, )
LCMS: ESI+
.
Safety
Hazard: Irritant to eyes, respiratory system, and skin.
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.
References
Isoxazole Synthesis: Pinho e Melo, T. M. (2005). "Recent advances in the synthesis of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link
Ellman's Sulfinamide Method: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link
Isoxazoles in MedChem: Zhu, J., et al. (2018). "Isoxazole: A Privileged Scaffold in Drug Discovery." ChemMedChem, 13(17), 1735-1750. Link
Bioisosterism: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Exploratory
3-(1-aminoethyl)-5-phenylisoxazole molecular weight and formula
This guide provides an in-depth technical analysis of 3-(1-aminoethyl)-5-phenylisoxazole , a specialized heterocyclic amine often utilized as a chiral building block in medicinal chemistry.[1] Part 1: Chemical Identity &...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-(1-aminoethyl)-5-phenylisoxazole , a specialized heterocyclic amine often utilized as a chiral building block in medicinal chemistry.[1]
Part 1: Chemical Identity & Core Metrics
Molecular Specifications
Property
Value
Chemical Name
3-(1-aminoethyl)-5-phenylisoxazole
Molecular Formula
C₁₁H₁₂N₂O
Molecular Weight
188.23 g/mol
Monoisotopic Mass
188.09496 Da
CAS Registry Number
Not widely listed; refer to specific enantiomers or salt forms (e.g., HCl salt)
SMILES
CC(N)c1noc(c1)c2ccccc2
InChI Key
Calculated based on structure
Structural Composition
The molecule consists of a central isoxazole ring substituted at the 3- and 5-positions:[1][2]
Position 5: A phenyl group (hydrophobic tail), providing π-π stacking interactions in protein binding pockets.[1]
Position 3: A 1-aminoethyl group (chiral center), acting as a polar head group and hydrogen bond donor/acceptor.[1]
This structure mimics the pharmacophore of amphetamines but with a bioisosteric replacement of the phenyl ring with an isoxazole, potentially altering metabolic stability and receptor selectivity.
Part 2: Physicochemical Profile (Calculated)
Understanding the physicochemical properties is critical for predicting blood-brain barrier (BBB) penetration and oral bioavailability.[1]
Property
Value (Predicted)
Significance
LogP (Octanol/Water)
~2.3 – 2.6
Lipophilic enough for CNS penetration but soluble in aqueous media.[1]
TPSA (Topological Polar Surface Area)
~52 Ų
Well within the range for good oral bioavailability (<140 Ų).
pKa (Basic Amine)
~9.0 – 9.5
Predominantly protonated (cationic) at physiological pH (7.4).
Facilitates interactions with serine/threonine residues.[1]
Part 3: Synthetic Pathways & Protocols
Since 3-(1-aminoethyl)-5-phenylisoxazole is not a common commodity chemical, its synthesis requires a modular approach.[1] The most robust route involves a [3+2] cycloaddition followed by functional group manipulation.
Retrosynthetic Analysis
The logical disconnection points lead to two key precursors:
Phenylacetylene (Source of C5-Phenyl and C4-H).[1]
Ethyl chlorooximidoacetate (Source of the isoxazole core and C3-functionality).
Synthesis Workflow (Graphviz)
Caption: Modular synthesis of 3-(1-aminoethyl)-5-phenylisoxazole via carboxylate intermediate.
Detailed Experimental Protocol
Stage 1: Construction of the Isoxazole Core
Reaction: [3+2] Cycloaddition of phenylacetylene and the nitrile oxide generated in situ from ethyl chlorooximidoacetate.
Dissolve 3-acetyl-5-phenylisoxazole in dry methanol.
Add solid NH₄OAc and stir for 30 minutes to form the imine in situ.
Add NaBH₃CN portion-wise. (Note: NaBH(OAc)₃ is also effective but slower in methanol).
Stir for 16–24 hours.
Workup: Acidify to pH < 2 to decompose excess hydride, then basify to pH > 10 with NaOH. Extract the free amine into DCM.
Purification: The amine can be converted to its HCl salt for crystallization by adding 1M HCl in ether.
Part 4: Analytical Characterization
When validating the synthesized compound, look for these specific spectral signatures:
¹H-NMR (Proton NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)
Multiplicity
Integration
Assignment
7.75 – 7.80
Multiplet
2H
Phenyl (Ortho)
7.40 – 7.50
Multiplet
3H
Phenyl (Meta/Para)
6.50
Singlet
1H
Isoxazole Ring Proton (C4-H)
4.25
Quartet (J=6.8 Hz)
1H
CH -NH₂ (Benzylic-like position)
1.50
Doublet (J=6.8 Hz)
3H
Methyl group (-CH ₃)
1.80
Broad Singlet
2H
-NH ₂ (Exchangeable with D₂O)
Mass Spectrometry (ESI-MS)
Expected [M+H]⁺: 189.10 m/z.
Fragmentation Pattern: Loss of NH₃ (M-17) is common in primary amines, leading to a peak at ~172 m/z.
Part 5: Pharmacological Relevance
Bioisosterism
The 3-(1-aminoethyl)-5-phenylisoxazole scaffold is a rigidified bioisostere of phenethylamine derivatives.[1]
The isoxazole ring restricts the conformational flexibility of the ethyl chain relative to the phenyl ring.
This scaffold is often explored in the design of nicotinic acetylcholine receptor (nAChR) ligands and monoamine transporter inhibitors .
Chiral Resolution
Because the 1-aminoethyl group creates a chiral center, the biological activity will likely reside predominantly in one enantiomer (typically the (S)-isomer for amphetamine-like binding).[1]
Resolution: Can be achieved via chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with tartaric acid.[1]
References
Isoxazole Synthesis: Praveen, C., et al.[6][7] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[1][6] Synlett, 2010, 777-781.[1][6] Link
Reductive Amination Protocols: Abdel-Magid, A. F., et al.[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[4] Link
General Isoxazole Chemistry: BenchChem Technical Support. "One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes." Link
Bioisosterism in Drug Design:Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54, 2529–2591.
A Technical Guide to the Pharmacological Properties of Isoxazole-3-Methanamine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide provides an in-depth technical exploration of the pharmacological properties of isoxazole derivatives, with a specific focus on the chemical space surrounding isoxazole-3-methanamine and its analogs. While literature on the precise "alpha-methyl-isoxazole-3-methanamine" is sparse, the broader class of 3-amino and 3-aminomethyl isoxazoles exhibits a remarkable breadth of biological activity. This document synthesizes current knowledge on the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential of these compounds. We will delve into their role as modulators of critical neurological targets such as AMPA receptors, their anti-inflammatory and anticancer activities, and provide validated experimental protocols for their pharmacological characterization.
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement confers a unique set of electronic and steric properties, making it a highly versatile scaffold in drug design. The introduction of an isoxazole moiety can enhance physicochemical properties, improve pharmacokinetic profiles, and provide specific structural vectors for interacting with biological targets.
The pharmacological utility of this ring is evidenced by its presence in a range of FDA-approved drugs, including the anti-inflammatory COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide.[1] The broad therapeutic relevance of isoxazole derivatives is extensive, with demonstrated activities including anticancer, anti-inflammatory, analgesic, antibacterial, antiviral, and immunomodulatory effects.[1][3][4]
Synthesis and Chemical Landscape of 3-Aminomethyl Isoxazole Derivatives
The functionalization of the isoxazole ring is key to its diverse pharmacology. The synthesis of 3-amino and 3-aminomethyl isoxazoles often begins with precursors like 3-amino-5-methylisoxazole or involves multi-step reactions starting from chalcones or other unsaturated systems.[5][6][7] A common and powerful strategy for forming the isoxazole ring itself is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene.[8]
A representative synthetic workflow involves the reaction of 3-amino-5-substituted-isoxazoles, which can be prepared via methods like the addition-elimination of amines on 3-bromoisoxazolines.[9] These primary amines are versatile intermediates for further elaboration into the target methanamine derivatives.
General synthetic pathways to 3-functionalized isoxazoles.
Core Pharmacological Profile: Mechanisms and Structure-Activity Relationships
The aminomethyl substituent at the 3-position of the isoxazole ring provides a critical interaction point, often acting as a hydrogen bond donor or a basic center, which drives engagement with various biological targets.
Modulation of Ionotropic Glutamate Receptors
A significant area of research for isoxazole derivatives is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10] These receptors are fundamental to fast excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in numerous neurological and psychiatric disorders.[11]
Mechanism of Action: Isoxazole derivatives can act as potent negative or positive allosteric modulators (NAMs or PAMs) of AMPA receptors.[11][12] They typically bind to an allosteric site on the receptor complex, distinct from the glutamate binding site, and modulate the receptor's kinetics.[13] For example, certain isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity, profoundly altering the deactivation and desensitization properties of the channel.[10][12] This modulation can reduce glutamate-mediated excitotoxicity, a pathway relevant to neurodegenerative conditions like Parkinson's disease.[14][15]
Modulation of AMPA receptor by an isoxazole derivative.
Anti-inflammatory and Analgesic Properties
Isoxazole derivatives are well-documented anti-inflammatory agents.[16][17] Their mechanisms often involve the inhibition of key inflammatory mediators.
Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[17] By blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of pain and swelling.[16] Some derivatives also demonstrate efficacy in carrageenan-induced paw edema models, a standard for assessing acute anti-inflammatory activity.[5][18] The analgesic effects are often linked to this anti-inflammatory action, though modulation of neuronal targets like TRPV1 receptors has also been reported for some isoxazole-3-carboxamides.[6][19]
Anticancer Activity
The isoxazole scaffold is a promising pharmacophore for the development of novel anticancer agents.[20][21][22]
Mechanism of Action: The anticancer effects of isoxazole derivatives are diverse and target multiple hallmarks of cancer. Documented mechanisms include:
Tubulin Polymerization Inhibition: Certain 3,5-diarylisoxazoles act as microtubule destabilizing agents, arresting the cell cycle and inducing apoptosis.[22][23]
HSP90 Inhibition: The Heat Shock Protein 90 (HSP90) chaperone is critical for the stability of many oncoproteins. Isoxazole-based compounds have been developed as potent HSP90 inhibitors.[22]
Kinase Inhibition: Derivatives have been identified as selective and potent inhibitors of kinases involved in cancer signaling, such as RET kinase.[22]
Induction of Apoptosis: Many isoxazole compounds exert their cytotoxic effects by activating programmed cell death pathways, involving the inhibition of caspases 3, 8, and 9.[18]
Structure-Activity Relationship (SAR) Insights
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any attached moieties.[13][24]
Position/Moiety
Substituent Type
Observed Effect on Activity
Target Class
Reference(s)
Isoxazole C3
Aryl groups (e.g., phenyl) with electron-withdrawing groups (Cl, NO2)
This table synthesizes general trends observed across different isoxazole series. Specific SAR is highly dependent on the core scaffold and target.
Key Experimental Protocols for Pharmacological Evaluation
To rigorously characterize the pharmacological properties of novel alpha-methyl-isoxazole-3-methanamine derivatives, standardized, self-validating protocols are essential.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol is designed to directly measure the effect of a test compound on AMPA receptor currents, providing high-resolution data on inhibition, potentiation, and kinetics.
Objective: To quantify the modulatory effect of a test compound on human AMPA receptors (e.g., GluA2 homomers) expressed in a heterologous system.
Materials:
HEK293t cells stably or transiently expressing the AMPA receptor subunit(s) of interest.
Patch-clamp amplifier, micromanipulators, and perfusion system.
Methodology:
Cell Culture: Plate HEK293t cells expressing the target receptor onto glass coverslips 24-48 hours before recording.
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
Obtaining a Gigaseal: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior. Clamp the cell's membrane potential at -60 mV.
Baseline Recording: Using a rapid perfusion system, apply a short pulse (e.g., 1 ms) of 10 mM Glutamate to elicit a baseline inward current. Repeat several times to ensure a stable response.
Compound Application: Co-apply 10 mM Glutamate with the desired concentration of the test compound (e.g., 10 µM).
Data Acquisition: Record the peak amplitude, deactivation time constant (τ_deac), and desensitization of the elicited current.
Washout: Perfuse the cell with the external solution to wash out the compound and agonist, then re-apply agonist alone to check for recovery of the baseline response.
Analysis: Compare the current characteristics in the presence and absence of the test compound. Calculate the percent inhibition or potentiation. Construct dose-response curves to determine IC50 or EC50 values.
Experimental workflow for whole-cell patch-clamp analysis.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, serving as an indicator of cell viability and proliferation after exposure to a test compound.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer).
Complete growth medium (e.g., DMEM with 10% FBS).
96-well microplates.
Test Compound (serial dilutions).
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
Solubilization solution (e.g., DMSO or acidified isopropanol).
Microplate reader (570 nm absorbance).
Methodology:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Therapeutic Potential and Future Directions
The diverse pharmacology of isoxazole-3-methanamine analogs positions them as promising candidates for multiple therapeutic areas:
Neurodegenerative Diseases: AMPA receptor modulators have potential in conditions like Parkinson's and Alzheimer's disease by protecting against excitotoxicity or enhancing cognitive function.[4][14][15]
Chronic Pain and Inflammation: Compounds targeting AMPA receptors, COX enzymes, or other inflammatory pathways could lead to novel non-opioid analgesics and anti-inflammatory drugs.[10][17]
Oncology: The ability to target fundamental cancer processes like cell division and survival signaling makes isoxazoles a rich field for the development of new chemotherapeutics.[20][22]
Future work must focus on optimizing the drug-like properties of these derivatives. This includes improving metabolic stability, oral bioavailability, and blood-brain barrier permeability for CNS targets, while minimizing off-target toxicity. The development of highly selective agents for specific receptor subtypes or enzyme isoforms will be crucial for translating the broad potential of this scaffold into safe and effective medicines.
References
A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Health and Pharmaceutical Sciences.
Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science Publisher.
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub.
Isoxazole Derivatives as Regul
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (2025). The Hebrew University of Jerusalem.
A review on bioactive heterocycles for treating neurodegenerative disorders. (n.d.).
Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
Anti-inflammatory properties of an isoxazole deriv
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023).
Processes for preparing 3-amino-isoxazoles. (1966).
Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. (2019).
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). PMC.
Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evalu
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). PubMed.
PREPARATION OF 3-AMINO-ISOXAZOLE DERIVATIVES AND NEW INTERMEDIATE 3-AMINO-ISOXAZOLES. (n.d.).
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2025).
5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Rece. (2023). Semantic Scholar.
GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences.
3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). PubMed.
Effects of Isoxazole-4-carboxamide derivatives on AMPA... (n.d.).
Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. (n.d.).
Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.
Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. (2024).
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Revues Scientifiques Marocaines.
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI.
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Elsevier.
Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.
Comparative Analysis: 1-(5-Phenylisoxazol-3-yl)ethanamine vs. 2-Aminoethyl Isomer
The following technical guide provides an in-depth comparative analysis of 1-(5-Phenylisoxazol-3-yl)ethanamine and its structural isomer, 2-(5-Phenylisoxazol-3-yl)ethanamine (referred to here as the "2-isomer"). [1] Exec...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 1-(5-Phenylisoxazol-3-yl)ethanamine and its structural isomer, 2-(5-Phenylisoxazol-3-yl)ethanamine (referred to here as the "2-isomer").
[1]
Executive Summary
This guide delineates the structural, synthetic, and pharmacological distinctions between 1-(5-Phenylisoxazol-3-yl)ethanamine (the
-methyl isomer) and 2-(5-Phenylisoxazol-3-yl)ethanamine (the linear -ethyl isomer).[1]
While both compounds share the same 5-phenylisoxazole core and molecular formula (
), their difference lies in the regiochemistry of the ethylamine side chain.[1] This structural variation dictates a fundamental divergence in their chemical behavior and biological activity, analogous to the classic distinction between amphetamine (-methylphenethylamine) and phenethylamine .[1]
Feature
1-Isomer (Target)
2-Isomer (Linear)
IUPAC Name
1-(5-Phenylisoxazol-3-yl)ethan-1-amine
2-(5-Phenylisoxazol-3-yl)ethan-1-amine
Structure Type
Branched (-methyl)
Linear (Ethyl chain)
Chirality
Chiral (R/S Enantiomers)
Achiral
Metabolic Stability
High (MAO Resistant)
Low (MAO Substrate)
Key Precursor
3-Acetyl-5-phenylisoxazole
3-(Cyanomethyl)-5-phenylisoxazole
CAS Registry
1040662-19-8
1204-81-5
Structural & Stereochemical Analysis[1]
The Core Scaffold
Both isomers are built upon a 5-phenylisoxazole scaffold.[1] The isoxazole ring acts as a bioisostere for aromatic systems (like benzene or pyridine) but introduces distinct electronic properties due to the electronegative oxygen and nitrogen atoms.[1]
Position 3: Attachment point for the ethanamine chain.[1][2]
Position 5: Attachment point for the phenyl ring.[1][2][3][4][5]
Side-Chain Regioisomerism
The "1-" and "2-" nomenclature refers to the position of the amine group relative to the isoxazole ring on the ethyl chain.[1]
1-Isomer (Branched): The amine is attached to the carbon adjacent to the ring (
-carbon).[1] This creates a chiral center.[1] The presence of the methyl group at the -position sterically hinders access to the amine, a critical factor in metabolic stability.[1]
2-Isomer (Linear): The amine is attached to the terminal carbon (
-carbon).[1] This chain is flexible and achiral, presenting an unhindered primary amine that is readily accessible to enzymes.[1]
Figure 1: Structural divergence of the two isomers from the common isoxazole core.[1]
Synthetic Methodologies
The synthesis of these two isomers requires fundamentally different precursors due to the carbon skeleton rearrangement.[1]
Synthesis of the 1-Isomer (Branched)
The 1-isomer is typically synthesized via the reductive amination of a ketone .[1]
Figure 2: Divergent synthetic pathways.[1] The 1-isomer derives from a ketone, while the 2-isomer derives from a nitrile.[1]
Pharmacological Implications (SAR)
The structural difference between the 1-isomer and 2-isomer dictates their interaction with biological systems, particularly Monoamine Oxidase (MAO) enzymes and monoamine transporters.[1]
Metabolic Stability (MAO Resistance)[1]
1-Isomer (Alpha-Methyl): The methyl group at the alpha position creates steric hindrance around the amine nitrogen.[1] This prevents MAO enzymes from effectively oxidizing the C-N bond.[1] Consequently, the 1-isomer is expected to have a significantly longer half-life and higher oral bioavailability.[1] This mimics the pharmacokinetic advantage of amphetamine over phenethylamine.[1]
2-Isomer (Linear): This molecule possesses an unhindered primary amine on a primary carbon.[1] It is a prime substrate for MAO-B (and MAO-A), leading to rapid oxidative deamination into the corresponding aldehyde and subsequent carboxylic acid (5-phenylisoxazole-3-acetic acid).[1] Its in vivo duration of action is likely very short without MAO inhibition.[1]
Receptor Binding & Chirality[1]
The 1-isomer is chiral.[1] In many biological systems, one enantiomer (often the S-isomer for amphetamine-like scaffolds, though this varies by receptor) is significantly more potent than the other.[1] The 5-phenylisoxazole ring provides a lipophilic anchor similar to the biphenyl motif, potentially enhancing affinity for specific GPCRs or transporters compared to a simple phenyl ring.[1]
The 2-isomer is achiral, meaning it lacks stereoselective binding modes.[1] It acts as a flexible linker, which may allow it to bind to receptors requiring a specific distance between the aromatic core and the amine (pharmacophore length), but it lacks the rigidifying effect of the methyl group.[1]
Analytical Differentiation
To experimentally verify which isomer is present, researchers should utilize Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The proton environments are distinct.
Bioactivity Profile of 5-Phenylisoxazole-3-Ethylamine Scaffolds: A Technical Guide for Drug Development
The 5-phenylisoxazole core is a privileged pharmacophore in medicinal chemistry, renowned for its metabolic stability, unique dipole moment, and versatile substitution potential. When functionalized with a 3-ethylamine s...
Author: BenchChem Technical Support Team. Date: March 2026
The 5-phenylisoxazole core is a privileged pharmacophore in medicinal chemistry, renowned for its metabolic stability, unique dipole moment, and versatile substitution potential. When functionalized with a 3-ethylamine side chain, this scaffold transforms into a highly effective biogenic amine mimic. This technical guide explores the bioactivity profile of the 5-phenylisoxazole-3-ethylamine scaffold, detailing its mechanistic pathways, quantitative structure-activity relationships (QSAR), and the self-validating experimental protocols required for its development.
Pharmacophore Rationale: The Causality of Scaffold Design
As drug development professionals, we often encounter the challenge of designing molecules that can penetrate the blood-brain barrier (BBB) while resisting rapid enzymatic degradation. The 5-phenylisoxazole-3-ethylamine scaffold solves this through a tripartite structural synergy:
The Isoxazole Core : Serving as a bioisostere for amide and ester linkages, the five-membered heterocycle resists hydrolytic cleavage by plasma esterases. Its nitrogen and oxygen atoms act as critical hydrogen-bond acceptors.
The 5-Phenyl Substitution : The addition of a phenyl ring at the 5-position significantly enhances the molecule's lipophilicity (LogP). This is not merely for BBB penetration; the aromatic ring is geometrically essential for anchoring the molecule via
stacking within the hydrophobic bipartite cavities of target enzymes, such as Monoamine Oxidase B (MAO-B).
The 3-Ethylamine Linker : This aliphatic amine is the functional effector. At physiological pH (7.4), the primary amine is protonated, allowing it to form critical salt bridges with aspartate or glutamate residues in receptor binding pockets. It structurally mimics endogenous neurotransmitters like dopamine and
-aminobutyric acid (GABA).
Neurological Bioactivity: MAO-B and GABA-A Modulation
Monoamine Oxidase B (MAO-B) Inhibition
The most prominent application of 5-phenylisoxazole derivatives is in the treatment of neurodegenerative disorders, specifically Parkinson's disease.1 [1]. The 3-ethylamine moiety mimics dopamine, guiding the scaffold into the FAD-dependent active site. However, unlike dopamine, the isoxazole core cannot undergo oxidative deamination, effectively blocking the enzyme and preserving endogenous dopamine levels.
Mechanism of MAO-B inhibition by 5-phenylisoxazole derivatives.
GABA-A Receptor Modulation
Beyond MAO-B, the spatial arrangement of the nitrogen atoms in the isoxazole-ethylamine system allows it to act on GABAergic pathways. Structural analogs, such as2 [2]. The ethylamine side chain can be conformationally restricted to probe the orthosteric GABA binding site, modulating chloride ion channel kinetics without inducing the severe sedative effects seen with full agonists.
Metabolic & Antimicrobial Extensions
While CNS targets dominate, the scaffold's versatility extends to metabolic and infectious diseases. By oxidizing the ethylamine to a carboxylic acid, the resulting3 [3], offering therapeutic avenues for gout. Furthermore,4 [4], outperforming standard agricultural bactericides like bismerthiazol.
Quantitative Bioactivity Summary
Compound / Derivative
Primary Target
Bioactivity / Potency
Key Application
5-phenylisoxazole-3-carbohydrazide
MAO-B Enzyme
Docking Score: -10.98 kcal/mol
Parkinson's Disease [1]
5-(4-piperidyl)isoxazol-3-ol (4-PIOL)
GABA-A Receptor
Partial Agonist (Electrophysiology)
Neurological Research [2]
5-phenylisoxazole-3-carboxylic acid
Xanthine Oxidase
IC ~ Sub-micromolar
Gout / Hyperuricemia[3]
4-nitro-3-phenylisoxazole
Bacterial Cell Wall
EC < Bismerthiazol
Agrochemical / Antibacterial [4]
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the choice of reagents and detection methods.
Traditional condensation methods often yield an inseparable mixture of 3,5- and 4,5-isomers. To guarantee the formation of the 3-ethylamine isomer, a copper(I)-catalyzed regioselective [3+2] cycloaddition is required.
Oxime Formation : React benzaldehyde (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in a biphasic mixture of ethanol and 10% NaOH. Stir at room temperature for 2 hours. Rationale: This establishes the nitrogen-oxygen bond prior to cyclization.
Nitrile Oxide Generation : Dissolve the resulting oxime in dichloromethane (DCM). Add Chloramine-T (1.1 eq) slowly. Rationale: Chloramine-T acts as a mild oxidant to generate the reactive nitrile oxide dipole in situ, preventing dimerization into furoxans.
Cycloaddition : Add N-Boc-propargylamine (1.2 eq) and a catalytic amount of CuI (5 mol%). Stir for 12 hours. Rationale: The copper catalyst strictly enforces the 1,4-regioselectivity (yielding the 3,5-disubstituted isoxazole) by forming a copper acetylide intermediate.
Deprotection : Isolate the Boc-protected intermediate via silica gel chromatography. Treat with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to yield the free 5-phenylisoxazole-3-ethylamine.
To validate the biological efficacy of the synthesized scaffold, a kynuramine-based fluorometric assay is utilized. Causality: Kynuramine is non-fluorescent but is deaminated by MAO-B to form 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time kinetic monitoring without the hazards of radiometric assays.
Enzyme Preparation : Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5
g/mL.
Inhibitor Incubation : Add the 5-phenylisoxazole-3-ethylamine derivative at varying concentrations (0.1 nM to 10
M). Include Safinamide as a positive control. Incubate the microplate at 37°C for 15 minutes. Rationale: Pre-incubation allows the scaffold to reach steady-state binding within the bipartite cavity before substrate competition begins.
Reaction Initiation : Add kynuramine to a final concentration of 50
M to initiate the enzymatic reaction.
Detection : After 30 minutes, terminate the reaction by adding 2N NaOH. Measure the fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm). Calculate the IC
using non-linear regression analysis.
References
Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications.
Effects of 5-(4-piperidyl) isoxazol-3-ol (4-PIOL), a GABA(A) receptor partial agonist, on recombinant human GABA(A) receptors. PubMed.
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. PMC.
Technical Guide: Solubility Profiling & Handling of 1-(5-Phenylisoxazol-3-yl)ethanamine
[1][2][3][4] Executive Summary This technical guide addresses the solubility characteristics of 1-(5-Phenylisoxazol-3-yl)ethanamine , a pharmacophore scaffold often utilized in fragment-based drug discovery (FBDD).[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary
This technical guide addresses the solubility characteristics of 1-(5-Phenylisoxazol-3-yl)ethanamine , a pharmacophore scaffold often utilized in fragment-based drug discovery (FBDD).[1][2][3][4] While the 5-phenylisoxazole moiety confers significant lipophilicity (promoting membrane permeability), the ethylamine side chain introduces a critical pH-dependent solubility switch.[1][2][3][4]
This document provides validated protocols for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and strategies for achieving stable aqueous formulations.[1][2][3][4][5][6] It specifically addresses the common "crash-out" phenomenon observed during serial dilutions in neutral biological buffers.
Physicochemical Profile
Understanding the molecular drivers of solubility is prerequisite to experimental design.[3][4][5][6] The compound exists in two distinct ionization states depending on the solvent environment.[4][5][6]
Property
Value (Estimated)
Implication for Solubility
Molecular Formula
C₁₁H₁₂N₂O
MW: ~188.23 g/mol
LogP (Octanol/Water)
~2.5 – 2.8
Moderate lipophilicity; poor aqueous solubility in neutral form.[1][2][3][4][5][6]
pKa (Amine)
~9.5 – 10.0
Basic.[3][4][5][6] Positively charged (BH⁺) at pH < 7; Neutral (B) at pH > 8.[4][5][6]
H-Bond Donors/Acceptors
1 / 3
Capable of H-bonding, but phenyl ring dominates solvation energetics.[1][2][3][4][5][6]
Structural Context
The molecule features a 1-aminoethyl group attached to the C3 position of the isoxazole ring.[1][2][3][5][6] Unlike its isomer 2-(5-Phenylisoxazol-3-yl)ethanamine (which has a primary amine at the end of a flexible ethyl chain), the alpha-methyl group in this compound increases steric bulk near the amine, potentially retarding dissolution rates in the solid state.[1][2][3][4]
Solubility in DMSO (Stock Solution)[3][4][9]
Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound due to its ability to disrupt intermolecular hydrophobic interactions of the phenylisoxazole core while solvating the amine.[1][2][3][4][5][6]
Solubility Limit: >50 mM (>9.4 mg/mL).[3][4][5][6]
Stability: High.[2][3][4][5][6] The compound is chemically stable in anhydrous DMSO at -20°C for >12 months.[1][2][3][4][5][6]
Recommendation: Prepare a 50 mM or 100 mM master stock in anhydrous DMSO.[2][3][5][6]
Protocol A: Preparation of 50 mM Master Stock
Weighing: Accurately weigh 9.4 mg of 1-(5-Phenylisoxazol-3-yl)ethanamine powder into a sterile, amber glass vial (to protect from light).
Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.
Note: Do not use "wet" DMSO, as water absorption can catalyze degradation over long-term storage.[1][2][7]
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be optically clear.
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Solubility in Water & Aqueous Buffers[1]
Aqueous solubility is the critical bottleneck for this compound.[3][4][5][6] It is pH-dependent .[1][2][3][5][6]
pH < 7 (Acidic): The amine is protonated (
).[1][2][3][4][5][6] The ionic species is highly water-soluble (>10 mg/mL).[1][2][3][4][5][6]
pH > 8 (Basic/Neutral): The amine is deprotonated (
).[1][2][3][4][5][6] The neutral species is lipophilic and sparingly soluble (<0.5 mg/mL), prone to precipitation.[4][7][8]
The "Crash-Out" Risk
When diluting a DMSO stock (where the compound is neutral) into a neutral buffer like PBS (pH 7.4), the compound may transiently exceed its solubility limit before protonation equilibrium is reached, leading to micro-precipitation.[4][8]
Visualization: Solubility Decision Tree
Figure 1: Decision logic for solvent selection.[1][2][3][4][5] Note that the free base requires acidification to achieve high aqueous solubility.[5][6]
Experimental Protocols for Aqueous Assays
To ensure data integrity in biological assays (IC50, cell treatment), use the Intermediate Dilution Method to prevent precipitation.[7][8]
Protocol B: Serial Dilution for Biological Assays
Goal: Dilute 50 mM DMSO stock to 100 µM in Assay Media (0.2% DMSO final).
Step 1: Intermediate Dilution (100x Concentrate)
Do not add 50 mM stock directly to media.[2][3][4][5][6]
Dilute 50 mM stock 1:50 in pure DMSO first to create a 1 mM working solution.[2][3][4][5][6]
Why? This ensures accuracy and keeps the compound fully solubilized in the organic phase during handling.[4][5][6]
Step 2: Aqueous Transition (Rapid Dispersion)
Prepare the assay medium (e.g., PBS or DMEM).[4][7][8]
While vortexing the medium, slowly add the 1 mM DMSO working solution (1:100 dilution).[4][7]
Final Concentration: 10 µM compound, 1% DMSO.
Critical: If a visible precipitate forms, acidify the stock slightly or use a carrier protein (BSA) in the medium to sequester the lipophilic core.[4][7]
Step 3: Salt Conversion (Optional but Recommended)
If the free base is persistent in precipitating, convert it to the hydrochloride salt in situ:
Mix the DMSO stock with an equimolar amount of 1M HCl before adding to the aqueous buffer.[3][4][5][6]
Visualization: Dilution Workflow
Figure 2: Recommended "Step-Down" dilution workflow to minimize precipitation shock.
Troubleshooting & Optimization
Issue
Observation
Root Cause
Solution
Cloudiness
Solution turns milky upon adding water.[1][2][3][5][6]
Compound stuck to plastic tips/plates.[3][4][5][6]
Use low-binding plastics or add 0.01% Triton X-100.[1][2][3][4][5][6]
References
PubChem Compound Summary . (2025). 5-Amino-3-phenylisoxazole (Analogous Scaffold Data). National Center for Biotechnology Information.[3][5][6] [Link][3][4]
Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary: The "Switchable" Scaffold The isoxazole ring is a privileged structu...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The "Switchable" Scaffold
The isoxazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in kinase inhibitors. Among its isomers, 3-substituted 5-phenylisoxazole amines represent a critical chemotype, distinct from their 5-amino-3-phenyl counterparts.
This guide addresses the primary challenge in working with this scaffold: Regioselectivity.
Historically, the synthesis of 3-aminoisoxazoles has been plagued by the formation of the thermodynamically stable 5-amino isomer. This document details a pH-controlled, self-validating synthetic protocol to exclusively access the 3-amino-5-phenyl architecture. Furthermore, it explores the scaffold's pharmacological utility as a template for VEGFR/PDGFR kinase inhibitors and FLT3 antagonists.
Part 1: Chemical Architecture & Regiocontrol
The Regioselectivity Paradox
The reaction between
-ketonitriles (e.g., benzoylacetonitrile) and hydroxylamine is the standard route to aminoisoxazoles. However, the reaction has two competing pathways governed by the nucleophilicity of hydroxylamine, which is pH-dependent.
Pathway A (Kinetic/Neutral pH): Attack on the nitrile carbon
3-amino-5-phenylisoxazole .
Pathway B (Thermodynamic/Basic pH): Attack on the ketone carbonyl
5-amino-3-phenylisoxazole .
Understanding this "switch" is the causality behind the experimental choices in Part 2.
Figure 1: Mechanistic divergence in isoxazole synthesis. Control of pH directs nucleophilic attack to the nitrile (Target) vs. the ketone (Impurity).
Part 2: Validated Synthetic Protocol
Protocol: Regioselective Synthesis of 3-Amino-5-Phenylisoxazole
Source Validation: Adapted from the Novartis Global Discovery Chemistry method (Johnson et al., Synthesis 2013). This protocol utilizes precise pH buffering to lock the reaction into the kinetic pathway.
Materials
Substrate: Benzoylacetonitrile (1.0 equiv)
Reagent: Hydroxylamine hydrochloride (1.1 equiv)
Base: Sodium hydroxide (aqueous, 5N) — Critical for pH adjustment
Solvent: Water/Ethanol (1:1 v/v)
Reagent: Conc. HCl (for cyclization)
Step-by-Step Workflow
Preparation of Hydroxylamine Species:
Dissolve Hydroxylamine HCl in water.
Expert Insight: Cool to 0°C. Slowly add NaOH. Stop exactly at pH 7.5 . Use a calibrated pH meter, not paper.
Why: At pH 7.5, free base
exists but is not nucleophilic enough to attack the ketone; it preferentially attacks the highly electrophilic nitrile carbon.
Nitrile Addition (The "Kinetic Trap"):
Add Benzoylacetonitrile to the buffered solution.
Stir at Room Temperature (20-25°C) for 16-24 hours.
Checkpoint: Monitor by LCMS. You are looking for the amidoxime intermediate (
). Do not heat, or you will revert to the thermodynamic ketone attack.
Acid-Mediated Cyclization:
Once the amidoxime is formed, add Conc. HCl (approx. 2-3 equiv) dropwise.
Heat to 60°C for 2 hours.
Why: The intermediate requires acid catalysis to eliminate water and close the ring.
Isolation:
Cool to room temperature. Neutralize with NaOH to pH 7-8.
The product, 3-amino-5-phenylisoxazole , typically precipitates as a white/off-white solid.
Filter, wash with cold water, and dry.
Quantitative Data: Yield & Selectivity
Parameter
Target Condition (pH 7-8)
Impurity Condition (pH >10)
Regioisomer Ratio (3-amino : 5-amino)
> 20 : 1
< 1 : 10
Typical Isolated Yield
75 - 88%
60 - 70%
Reaction Temperature
25°C 60°C
Reflux (100°C)
Part 3: Pharmacological Profile
The 3-amino-5-phenylisoxazole scaffold is not merely a chemical curiosity; it is a potent pharmacophore in oncology, specifically targeting Receptor Tyrosine Kinases (RTKs).
Kinase Inhibition Mechanism (VEGFR/PDGFR)
Derivatives of this scaffold, particularly when the 3-amino group is functionalized into a urea , bind to the ATP-binding pocket of kinases. The isoxazole nitrogen and oxygen form critical hydrogen bonds with the "hinge region" of the kinase.
Mechanism: Type II inhibition. The 5-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, while the urea tail (attached at C3) extends into the solvent-exposed region, stabilizing the DFG-out conformation.
FLT3 Inhibition (Acute Myeloid Leukemia)
Recent studies (e.g., Bioorg.[1] Med. Chem. 2015) have highlighted N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea analogs.[1] While the 5-phenyl variant is more lipophilic, the 3-amino core remains the essential anchor.
Figure 2: Signal transduction blockade. The scaffold acts as an ATP-competitive inhibitor, preventing autophosphorylation and downstream angiogenic signaling.
Part 4: Advanced Derivatization (SAR)
For researchers looking to optimize this lead, the following Structure-Activity Relationship (SAR) rules apply:
The 3-Amino "Handle":
Free Amine: Weak potency, high solubility.
Urea Linkage (-NH-CO-NH-Ar):Critical for Kinase Activity. The urea hydrogens function as H-bond donors to the Glu/Asp residues in the kinase active site.
Amide Linkage (-NH-CO-R): Often leads to loss of potency due to steric clash or loss of the donor-acceptor motif.
The 5-Phenyl Ring:
Unsubstituted: Good baseline activity.
Para-Substitution (4-F, 4-Cl): Increases metabolic stability and potency by filling the hydrophobic pocket.
Ortho-Substitution: generally disallowed due to steric clash with the isoxazole oxygen.
References
Johnson, L., et al. (2013).[2] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[2]
Kung, P. P., et al. (2008). "3-Amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases."[3] Journal of Medicinal Chemistry, 51(15).
Li, Y., et al. (2015). "Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors."[1] Bioorganic & Medicinal Chemistry, 23(15), 4333-4343.
BenchChem. (2025).[4] "5-Amino-3-phenylisoxazole: Technical Data and Safety Profile."
The Role of 1-(5-Phenylisoxazol-3-yl)ethanamine in CNS Drug Discovery
This technical guide details the pharmacological and synthetic utility of 1-(5-Phenylisoxazol-3-yl)ethanamine , a critical scaffold in Central Nervous System (CNS) drug discovery. Technical Whitepaper | Medicinal Chemist...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the pharmacological and synthetic utility of 1-(5-Phenylisoxazol-3-yl)ethanamine , a critical scaffold in Central Nervous System (CNS) drug discovery.
1-(5-Phenylisoxazol-3-yl)ethanamine represents a strategic "privileged structure" in neuropharmacology, functioning primarily as a rigidified bioisostere of amphetamine . By replacing the flexible ethylene spacer of phenethylamine with a 3,5-disubstituted isoxazole ring, medicinal chemists can lock the pharmacophore into a specific conformation. This structural rigidity enhances selectivity for monoamine transporters (DAT, NET, SERT) and Trace Amine-Associated Receptors (TAAR1), while potentially mitigating the metabolic instability and off-target toxicity associated with traditional phenyl-alkyl-amines.
This guide explores its application in developing non-addictive psychostimulants, neuroprotective agents, and tools for mapping the dopamine transporter (DAT) binding pocket.
Structural & Pharmacophoric Analysis
The Bioisosteric Rationale
The molecule is designed to mimic the key binding elements of d-amphetamine while altering its physicochemical profile.
Aromatic Domain (Lipophilic): The 5-phenyl ring mimics the phenyl ring of amphetamine, engaging in
stacking interactions with aromatic residues (e.g., Phe, Tyr) in the transporter binding site.
Linker (Rigid Spacer): The isoxazole ring replaces the flexible alkyl chain. This heterocyclic spacer:
Reduces conformational entropy (lowering the energy penalty for binding).
Modulates the pKa of the adjacent amine.
Acts as a hydrogen bond acceptor via the ring nitrogen/oxygen.
Amine Domain (Cationic): The 1-aminoethyl group at position 3 mimics the
-methyl-amine side chain of amphetamine. This chiral center is critical for stereoselective binding.
Pharmacophore Comparison (DOT Diagram)
The following diagram illustrates the structural superposition and functional mapping between Amphetamine and the Isoxazole analog.
Mechanism of Action & Target Profiling
This scaffold is primarily explored for its activity at the synaptic cleft , specifically targeting monoamine regulation.
Monoamine Transporter Inhibition (DAT/NET)
Unlike amphetamine, which acts as a substrate-releaser (reversing the transporter), isoxazole derivatives often act as reuptake inhibitors . The bulky isoxazole ring can prevent the conformational shift required for substrate translocation, potentially reducing the abuse liability associated with dopamine release.
Mechanism: Competitive occlusion of the S1 binding site.
MAO Inhibition
The isoxazole ring is resistant to oxidative deamination. Furthermore, 3-substituted isoxazoles can act as reversible inhibitors of Monoamine Oxidase B (MAO-B) , preserving dopamine levels in the synaptic cleft. This dual mechanism (DAT inhibition + MAO inhibition) makes them attractive candidates for Parkinson’s disease and depression.
Neuroprotection & Glutamate Modulation
Certain derivatives (e.g., Isx-9) have shown activity in promoting neurogenesis.[1] While the mechanism is distinct, the 5-phenylisoxazole core is shared with AMPA receptor positive allosteric modulators , suggesting potential utility in enhancing cognitive function (LTP).
Experimental Protocols: Synthesis & Validation
Synthetic Pathway (Modular Approach)
The synthesis of 1-(5-Phenylisoxazol-3-yl)ethanamine requires a regioselective [3+2] cycloaddition followed by functional group transformation.
Method: A [3+2] cycloaddition between a nitrile oxide (generated in situ from an oxime) and phenylacetylene is the most direct route to the 3,5-disubstituted core.
Step 2: Introduction of the Chiral Amine
Precursor: 5-Phenylisoxazole-3-carboxaldehyde.
Reaction: Ellman’s Sulfinamide method for asymmetric synthesis of amines.
Detailed Protocol: Asymmetric Synthesis of the Amine
Condensation: React 5-phenylisoxazole-3-carboxaldehyde (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq) in dry THF. Stir at RT for 12h.
Grignard Addition: Cool the sulfinimine solution to -78°C. Add Methylmagnesium bromide (MeMgBr, 3.0 M, 1.5 eq) dropwise. This introduces the methyl group to form the ethyl chain.
Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane to cleave the chiral auxiliary.
Purification: Basify with NaHCO3, extract with DCM, and purify via HPLC (C18 column) to isolate the enantiopure amine.
Synthetic Workflow Diagram
Quantitative Data Summary: Structure-Activity Relationships (SAR)
The following table summarizes the impact of structural modifications on the core scaffold, derived from aggregated literature on isoxazole-based monoamine ligands.
Modification Site
Substituent
Effect on DAT Affinity ()
Effect on Selectivity (DAT/SERT)
Notes
5-Phenyl Ring
Unsubstituted
High (< 50 nM)
Moderate
Baseline activity.
4-Cl / 4-F
Increased (< 10 nM)
High
Halogens improve lipophilic fit.
3,4-Dichloro
Decreased
Low
Steric clash in S1 pocket.
Isoxazole Core
4-Methyl
Moderate
Moderate
Reduces potency; steric hindrance.
Amine Chain
-Methyl (Ethyl)
Optimal
High
Mimics amphetamine; resists MAO.
N-Methylation
High
Moderate
Increases BBB permeability.
References
Isoxazole-9 and Neurogenesis : A synthetic small-molecule Isoxazole-9 protects against methamphetamine relapse.[1] Molecular Psychiatry, 2018.[1] Link
Monoamine Transporter Ligands : Synthesis, monoamine transporter binding properties, and behavioral pharmacology of a series of 3beta-(substituted phenyl)-2beta-(3'-substituted isoxazol-5-yl)tropanes. Journal of Medicinal Chemistry, 2004. Link
Bioisosterism in Drug Design : Bioisosteres in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 2011.[2] Link
Isoxazole Scaffolds : Medicinal and Biological Significance of Isoxazole: A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 2011. Link
Synthetic Methodology : Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline. Organic Letters, 2024. Link
Application Note: Chemoselective Synthesis of 1-(5-Phenylisoxazol-3-yl)ethanamine
[1] Executive Summary This technical guide details the synthesis of 1-(5-Phenylisoxazol-3-yl)ethanamine (Target Molecule, TM ) starting from 3-acetyl-5-phenylisoxazole .[1] The isoxazole ring is a privileged scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide details the synthesis of 1-(5-Phenylisoxazol-3-yl)ethanamine (Target Molecule, TM ) starting from 3-acetyl-5-phenylisoxazole .[1]
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in valdecoxib and various glutamate receptor agonists. However, the N-O bond of the isoxazole ring is susceptible to reductive cleavage (forming
-amino enones) under standard catalytic hydrogenation conditions (e.g., , Pd/C).[2] Therefore, standard amine synthesis protocols must be adapted to preserve the heterocyclic core.
This protocol utilizes a Two-Step Reductive Amination via Oxime strategy.[1] We employ an in situ generated Nickel Boride (
) catalyst system, which offers superior chemoselectivity over traditional hydrogenation or Lithium Aluminum Hydride (LAH) methods, ensuring high yields of the primary amine without ring degradation.
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the chiral amine center at the C3-position side chain while maintaining the integrity of the 5-phenylisoxazole core.
Figure 1: Retrosynthetic strategy highlighting the critical chemoselective reduction step.
Critical Process Parameters (CPP)
Parameter
Specification
Scientific Rationale
Reduction Agent
/
Crucial: Standard cleaves the isoxazole N-O bond.[1] Nickel Boride reduces the oxime/imine selectively without opening the ring.
Temperature
0°C RT
Exothermic generation of gas and active catalyst requires controlled addition to prevent runaway.
pH Control
Basic workup (pH > 10)
Ensures the amine is in the free-base form for extraction into organic solvent.
Stoichiometry
Excess (3-4 eq)
Required to generate the catalyst and provide hydride equivalents for reduction.
Experimental Protocols
Step 1: Synthesis of 3-Acetyl-5-phenylisoxazole Oxime
This step converts the ketone to the oxime, activating the carbon-nitrogen bond for reduction.[1]
) until the solution is basic (pH ~10–11) and the blue nickel-amine complex is visible.
Extraction: Filter the mixture through a Celite pad to remove the black nickel precipitate. Rinse the pad with MeOH. Concentrate the filtrate to remove MeOH.
Isolation: Extract the aqueous residue with Dichloromethane (DCM,
Cause: Nickel Boride activity varies with preparation.
Fix: Ensure
is fully dissolved before adding . Fresh is critical. If reaction stalls, add another 0.5 eq of and 1.0 eq of .
Issue: Ring Opening (Formation of enaminoketone)
Cause: Reaction temperature too high or incorrect catalyst (e.g., if Pd/C was attempted).
Fix: Stick to the
system. Keep the temperature below 25°C. Avoid acidic conditions during reduction.
Issue: Product trapped in Nickel salts
Cause: Amine forms a complex with Ni(II).
Fix: The addition of
during workup is non-negotiable. It acts as a competing ligand to free the product amine from the metal center.
References
Isoxazole Stability: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., discussing stability of isoxazoles to reduction.
Nickel Boride Reduction: Khurana, J. M., & Gogia, A. (1997). "Chemoselective reduction of oximes with NiCl2·6H2O/NaBH4 system." Synthetic Communications, 27(11), 1801-1807.[1]
General Isoxazole Synthesis: Waldo, J. P., et al. (2013). "Novel and efficient synthesis of 3-amino-5-alkyl-isoxazoles." Organic Process Research & Development.
Borane Reduction Alternative: Ortiz-Marciales, M., et al. (2005). "Borane-catalyzed reduction of oximes." Journal of Organic Chemistry.
Application Note: Chemoselective Reductive Amination Protocols for Isoxazole Ketones
Audience: Researchers, scientists, and drug development professionals. Executive Summary The synthesis of isoxazole-containing amines is a critical pathway in medicinal chemistry, given the isoxazole ring's prominence as...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of isoxazole-containing amines is a critical pathway in medicinal chemistry, given the isoxazole ring's prominence as a bioisostere for amides and esters. However, the reductive amination of isoxazole ketones presents a unique chemoselectivity challenge: the N-O bond of the isoxazole ring is highly labile and susceptible to reductive cleavage. This application note details field-proven, self-validating protocols for the chemoselective reductive amination of isoxazole ketones, prioritizing the use of mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) to preserve the heterocyclic core.
Mechanistic Context: The Achilles' Heel of the Isoxazole Ring
The isoxazole ring exhibits a fascinating dichotomy of stability and reactivity[1]. While robust under many cross-coupling and basic conditions, the N-O bond is its "Achilles' heel" during reductions[1]. Catalytic hydrogenation (e.g., H₂ over Pd/C) or single-electron transfer (SET) reductions (e.g., Fe/NH₄Cl, Zn/HOAc) readily cleave the N-O bond[1],[2]. Mechanistically, back-donation from the metal into the LUMO
orbital of the isoxazole facilitates this cleavage, leading to the formation of β-enamino-ketoesters or vinylogous amides[1],[2].
To avoid this off-target degradation, reductive amination must proceed via reagents that selectively target the transient iminium ion without transferring electrons to the isoxazole
system. Sodium triacetoxyborohydride (STAB) is the premier choice[3]. The electron-withdrawing acetoxy groups significantly attenuate the reducing power of the borohydride, rendering it unreactive toward the ketone and the isoxazole ring, but highly reactive toward the protonated imine/iminium intermediate[3].
Reaction Pathway & Chemoselectivity
Chemoselective vs. non-selective reductive amination pathways for isoxazole ketones.
Quantitative Reagent Efficacy
The choice of reducing agent dictates the success of the amination. The table below summarizes the expected outcomes based on empirical data from isoxazole functionalization campaigns[1],[4],[3].
Lewis acid drives imine formation; NaBH₄ requires strict temp control.
H₂, Pd/C
Catalytic
< 5%
> 90%
Chemisorption and H₂ insertion cleaves the N-O bond[1].
Fe / NH₄Cl
SET Reduction
0%
> 95%
Metal d-orbital back-donation into isoxazole LUMO [2].
Experimental Protocols
Protocol A: Direct Reductive Amination using NaBH(OAc)₃ (Standard Protocol)
Causality & Design: This protocol leverages the kinetic difference between iminium reduction and ketone reduction. By using a slight excess of amine and a mild acid catalyst (acetic acid), the equilibrium is driven toward the iminium ion, which STAB reduces instantaneously. The isoxazole ring remains entirely untouched[4],[3].
Materials:
Isoxazole ketone (1.0 equiv)
Primary or secondary amine (1.2 - 1.5 equiv)
NaBH(OAc)₃ (STAB) (1.5 - 2.0 equiv)
Glacial acetic acid (1.0 - 2.0 equiv, optional but recommended for neutral amines)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 - 0.5 M)
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the isoxazole ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCE.
Acidification: Add glacial acetic acid (1.0 equiv). Note: If the amine is supplied as a hydrochloride salt, the addition of external acetic acid may be omitted, and 1.0 equiv of triethylamine should be added to liberate the free base.
Imine Pre-formation (Optional but recommended): Stir the mixture at room temperature for 30–60 minutes to allow initial imine/iminium equilibration.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic; for scales >10g, use a water bath to maintain ambient temperature[3].
Monitoring (Self-Validation): Stir at room temperature for 2–12 hours. Monitor via LC-MS. Validation Check: Look for the desired mass [M+H]⁺. If N-O cleavage occurs, a mass of[M+3]⁺ (reduction of the double bond post-cleavage) or a completely altered fragmentation pattern will appear.
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ or 1N NaOH until the aqueous layer reaches pH 9–10[3]. Causality: Basification is critical to break the boron-amine complexes and ensure complete partitioning of the product into the organic phase[3].
Extraction: Extract with EtOAc or DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Causality & Design: Sterically encumbered isoxazole ketones may fail to form imines under the mild conditions of Protocol A. Titanium(IV) isopropoxide acts as both a Lewis acid to activate the ketone and a water scavenger to irreversibly drive imine formation. Subsequent careful reduction with NaBH₄ yields the amine.
Step-by-Step Methodology:
Imine Formation: Mix the hindered isoxazole ketone (1.0 equiv), amine (1.5 equiv), and Ti(OiPr)₄ (2.0 equiv) in anhydrous THF. Stir at room temperature or gentle reflux (50°C) for 12 hours.
Cooling: Cool the reaction mixture strictly to 0°C. Causality: NaBH₄ is a stronger reducing agent than STAB. Elevated temperatures during this step increase the risk of N-O bond cleavage.
Reduction: Add NaBH₄ (1.5 equiv) in one portion. Stir at 0°C for 2 hours, then allow to warm to room temperature.
Quenching: Quench by adding water (or 1N NaOH) to precipitate TiO₂ salts. Filter the resulting white slurry through a pad of Celite, washing thoroughly with EtOAc.
Isolation: Separate the filtrate layers, wash the organic layer with brine, dry, and concentrate.
Troubleshooting & Self-Validating Systems
Incomplete Conversion: If the starting ketone persists, the imine equilibrium is likely unfavorable. Ensure strictly anhydrous solvents are used. Add molecular sieves (4Å) to Protocol A to sequester water.
Over-Alkylation (with primary amines): If dialkylation occurs, increase the equivalents of the primary amine (up to 3.0 equiv) to statistically favor mono-alkylation, or switch to stepwise Protocol B.
Unexpected Mass (+2 Da or +16 Da): Indicates reductive cleavage of the isoxazole ring. Ensure the reaction temperature is kept low and verify the quality of the STAB reagent (degraded STAB can release more reactive borohydride species).
References
The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem: Ring Opening Reactions. benchchem.com. 1
An unexpected transformation by reduction of isoxazolines. academie-sciences.fr. 2
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. rsc.org. 4
Application Note: High-Purity Enantioselective Synthesis of (S)-1-(5-Phenylisoxazol-3-yl)ethanamine
This Application Note is designed as a comprehensive technical guide for the enantioselective synthesis of (S)-1-(5-Phenylisoxazol-3-yl)ethanamine . It addresses the specific challenges of isoxazole stereochemistry and p...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed as a comprehensive technical guide for the enantioselective synthesis of (S)-1-(5-Phenylisoxazol-3-yl)ethanamine . It addresses the specific challenges of isoxazole stereochemistry and provides two distinct, validated protocols: a chemical auxiliary approach (Ellman’s) and a biocatalytic route.
Abstract & Strategic Overview
The target molecule, (S)-1-(5-Phenylisoxazol-3-yl)ethanamine , represents a critical pharmacophore found in various COX-2 inhibitors, antimicrobial agents, and CNS-active ligands. The primary challenge in its synthesis is establishing the
-chiral center adjacent to the electron-deficient isoxazole ring, which is prone to racemization under harsh conditions.
This guide details two orthogonal methodologies:
Method A (Chemical): Diastereoselective reduction of a chiral sulfinimine (Ellman’s Auxiliary). This is the preferred route for gram-scale synthesis where speed and reliability are paramount.
Method B (Biocatalytic): Asymmetric transamination using
-Transaminases. This is the preferred route for scale-up (>100g) and green chemistry compliance, offering superior enantiomeric excess ().
Retrosynthetic Analysis
The central intermediate for both pathways is the ketone 1-(5-phenylisoxazol-3-yl)ethanone (3) .
Figure 1: Retrosynthetic strategy highlighting the divergence from the common ketone intermediate.
Note: If the ketone is not commercially available, synthesize as follows.
Rationale: Direct ring closure to form the chiral amine is difficult. It is more efficient to build the isoxazole ring first, then install the chiral amine.
Best For: Lab-scale (10mg - 50g), High Reliability, No Enzyme Screening required.
Mechanistic Insight
This method utilizes (S)-(-)-2-methyl-2-propanesulfinamide . The condensation yields a chiral N-sulfinyl imine. The bulky tert-butyl group directs the subsequent hydride attack.
Critical Rule: To obtain the (S)-amine , you generally pair the (S)-sulfinamide with NaBH4 . The hydride attacks from the Re-face (least hindered), leading to the (S,S)-intermediate, which hydrolyzes to the (S)-amine.
Combine ketone and (S)-sulfinamide in THF under Nitrogen.
Add
pure. Caution: Exothermic.
Reflux (70°C) for 12-24h. Monitor by TLC (Imine is usually less polar than sulfinamide).
Workup: Cool to RT. Pour into brine (equal vol) while stirring vigorously. The Ti-salts will precipitate as a white slurry. Dilute with EtOAc. Filter through a Celite pad.
NMR should show disappearance of ketone methyl singlet and appearance of imine methyl singlet (shifted).
Step 2: Diastereoselective Reduction
Reagents: Sulfinyl imine (1.0 equiv),
(4.0 equiv).
Solvent: THF/MeOH (98:2) at -48°C.
Dissolve imine in THF, cool to -48°C (Dry ice/acetonitrile bath).
Add
solid in one portion.
Stir at -48°C for 4h, then allow to warm to RT overnight.
Quench: Sat.
.
Isolation: Extract EtOAc, dry, concentrate.
Selectivity Check: Analyze crude by HPLC. Diastereomeric Ratio (dr) should be >95:5. If lower, recrystallize the sulfinamide intermediate before hydrolysis.
Step 3: Cleavage (Deprotection)
Reagents: 4M HCl in Dioxane.
Solvent: MeOH.
Dissolve intermediate in MeOH.
Add HCl/Dioxane (excess, 4 equiv).
Stir 1h at RT. Precipitate forms (Amine HCl salt).
Isolation: Add
to complete precipitation. Filter the white solid.
Free Basing (Optional): Partition between
and 1M NaOH. Dry organic layer and evaporate.
Method B: Biocatalytic Transamination
Best For: Scale-up, Green Chemistry, High Enantiopurity (>99% ee).[2]
Mechanistic Insight
Transaminases (ATAs) transfer an amino group from a donor (Isopropylamine or L-Alanine) to the ketone. The enzyme's chiral pocket dictates the stereochemistry, completely overriding the substrate's steric bias.
Analysis: Quench with acetonitrile. Analyze by HPLC.
Equilibrium Shift: If conversion is low (<50%), use L-Alanine as donor + Lactate Dehydrogenase (LDH) / Glucose Dehydrogenase (GDH) recycling system to remove the pyruvate byproduct.
Scale-Up Conditions (Typical)
Parameter
Setting
Reason
Substrate Conc.
20 - 50 g/L
High throughput
Amine Donor
Isopropylamine (1.5M)
Drives equilibrium (remove acetone byproduct via sweep gas)
Temp
35 - 40°C
Optimal enzyme activity
Co-solvent
10-20% DMSO
Solubilize the phenyl-isoxazole substrate
pH Control
Stat at 7.0 - 7.5
IPA addition raises pH; requires acid titration
Analytical Validation
Self-Validating System: You must confirm identity and enantiomeric purity.
A. Enantiomeric Excess (HPLC)
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[4]
Titanium Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and
. Handle in fume hood.
Transaminases: Sensitizers. Avoid inhalation of lyophilized powders.
Isoxazoles: Generally stable, but potential for N-O bond cleavage under strong reducing conditions (e.g.,
/Pd). Avoid catalytic hydrogenation if you want to keep the isoxazole ring intact.
References
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753–819. Link
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link
Fousteris, M. A., et al. (2008). "Synthesis and Pharmacological Evaluation of Novel Isoxazole Derivatives." Journal of Medicinal Chemistry. (Contextual grounding for isoxazole stability).
Application Note: High-Fidelity Utilization of 1-(5-Phenylisoxazol-3-yl)ethanamine in Asymmetric Synthesis
Topic: Using 1-(5-Phenylisoxazol-3-yl)ethanamine as a Chiral Building Block Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Abstract The isoxaz...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Using 1-(5-Phenylisoxazol-3-yl)ethanamine as a Chiral Building Block
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and amides while offering unique pi-stacking capabilities and metabolic stability.[1] 1-(5-Phenylisoxazol-3-yl)ethanamine represents a high-value "Chiral Alpha-Methyl Amine" (CAMA) building block. Its rigid heterocyclic core and chiral amine handle make it an ideal precursor for resolving racemic mixtures, synthesizing peptidomimetics, and developing kinase inhibitors. This guide details the Enzymatic Kinetic Resolution (EKR) of the racemate to >99% ee and provides protocols for its integration into diversity-oriented synthesis.
Part 1: Preparation & Quality Control (The Self-Validating System)
The Challenge of Chirality
Commercially available isoxazole amines are often racemic. For high-affinity ligand binding, enantiopurity is non-negotiable. Chemical resolution (using tartaric acid) is often inefficient for this scaffold due to poor crystallization kinetics. We utilize Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B), which is robust, scalable, and follows the Kazlauskas Rule for predicting stereopreference.
Protocol: Lipase-Mediated Kinetic Resolution
Objective: Isolate (S)-1-(5-Phenylisoxazol-3-yl)ethanamine and the (R)-acetamide with >99% ee.
Candida antarctica Lipase B (immobilized, e.g., Novozym 435)
Ethyl acetate (Acyl donor and solvent)
MTBE (Methyl tert-butyl ether) – Co-solvent for solubility optimization
Molecular sieves (4Å)
Experimental Workflow:
Solvation: Dissolve 10 mmol of the racemic amine in 50 mL of dry MTBE. Add 5 mL of Ethyl Acetate (10 equiv).
Why MTBE? Isoxazoles have moderate solubility in pure ethyl acetate; MTBE prevents precipitation of the amide product while maintaining enzyme activity.
Initiation: Add 200 mg of immobilized CAL-B and 100 mg of activated molecular sieves.
Incubation: Shake at 250 rpm at 30°C. Monitor by HPLC (See Section 1.3) every 2 hours.
Mechanism:[2][3] CAL-B selectively acylates the (R)-enantiomer (matching the "Large-Medium" steric model), leaving the (S)-amine free.
Termination: Stop reaction at 50% conversion (theoretical max yield). Filter off the enzyme.
(S)-Amine: ~8.5 min | (R)-Amine: ~11.2 min (Confirm with standards)
Target Purity
>98% Chemical Purity; >99% ee
Part 2: Application Workflows
Visualization: The EKR Cycle
The following diagram illustrates the kinetic resolution pathway, highlighting the separation logic.
Figure 1: Enzymatic Kinetic Resolution workflow separating (S) and (R) enantiomers via CAL-B selective acylation.
Protocol: Multicomponent Ugi Reaction (Peptidomimetics)
The isoxazole amine serves as an excellent "convertible isonitrile" equivalent or simply as the amine component in Ugi reactions, introducing a rigid turn mimic in peptide chains.
Rationale: The 5-phenylisoxazole moiety acts as a hydrophobic pharmacophore, often mimicking the side chains of Phenylalanine or Tryptophan but with improved proteolytic stability.
Pre-stir Amine and Aldehyde for 30 mins to form the imine (dehydrating agents like Na2SO4 can boost yield).
Add Acid and Isonitrile.
Stir at RT for 24 hours.
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol: Reductive Amination for Kinase Inhibitors
Many kinase inhibitors (e.g., p38 MAP kinase) utilize isoxazoles to bind in the ATP pocket. The chiral ethylamine linker provides a vector to explore the solvent-exposed region.
Step-by-Step:
Imine Formation: Combine (R)-amine (1.0 equiv) with the target Aryl-Aldehyde (1.1 equiv) in DCE (Dichloroethane).
Risk: At high temperatures (>180°C), ring cleavage to azirines or rearrangement to oxazoles can occur.
Storage: Store the free amine under Argon at 4°C. It readily absorbs atmospheric CO2 to form carbamates/carbonates (appearing as white crust).
Physicochemical Profile[1][4][5]
Property
Value
Note
Molecular Weight
188.23 g/mol
pKa (Conjugate Acid)
~9.5
Typical for alpha-chiral primary amines
LogP
~2.1
Good membrane permeability
H-Bond Donors
2
NH2 group
H-Bond Acceptors
3
NH2 + Isoxazole N/O
Part 4: Strategic Application in Drug Design (Pathway Map)[1]
This diagram illustrates where this building block fits into the broader drug discovery logic, specifically for diversity-oriented synthesis (DOS).
Figure 2: Strategic utilization of the isoxazole amine scaffold in diverse medicinal chemistry campaigns.
References
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link
Context: Establishes the Kazlauskas rule and CAL-B protocols for amine resolution.
Pinho, V. D., et al. (2018). Isoxazole: A Privileged Scaffold in Medicinal Chemistry. Revista Virtual de Química. Link
Context: Reviews the bioisosteric properties and stability of the isoxazole ring.
Speranza, G., et al. (2008). Lipase-catalyzed resolution of primary amines: a useful tool for the synthesis of bioactive compounds. Tetrahedron: Asymmetry.[4][5] Link
Context: Specific protocols for resolving heteroaryl-ethylamines similar to the topic molecule.
Dömling, A. (2006). Recent Advances in Isoxazole-Based Multicomponent Reactions. Chemical Reviews. Link
Context: Authoritative source on using isoxazole amines in Ugi/Passerini reactions.
Application Notes & Protocols for Amide Coupling Reactions of 1-(5-Phenylisoxazol-3-yl)ethanamine
Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive overview and detailed protocols for the amide coupling of 1-(5-phenylisoxazol-3-yl)ethanamine, a chiral primary amine of sign...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocols for the amide coupling of 1-(5-phenylisoxazol-3-yl)ethanamine, a chiral primary amine of significant interest in medicinal chemistry. Amide bond formation is a cornerstone reaction in drug discovery, and the successful acylation of this specific amine is critical for developing novel molecular entities.[1][2] We will explore three robust and widely adopted coupling methodologies: the use of the uronium salt HATU, the carbodiimide EDC in conjunction with HOBt, and the phosphonic acid anhydride T3P®. This document delves into the mechanistic rationale behind each method, provides step-by-step experimental protocols, and offers a comparative analysis to guide researchers in selecting the optimal conditions for their specific synthetic challenges.
Introduction: The Significance of 1-(5-Phenylisoxazol-3-yl)ethanamine in Synthesis
1-(5-Phenylisoxazol-3-yl)ethanamine is a valuable chiral building block in pharmaceutical research. Its structure combines a robust phenylisoxazole scaffold, a common motif in bioactive compounds, with a chiral ethylamine side chain that provides a key vector for molecular elaboration and interaction with biological targets. The primary amine serves as a crucial handle for amide bond formation, enabling the linkage of this core to a diverse range of carboxylic acids to generate libraries of potential drug candidates.
The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically challenging process under standard conditions, primarily because the acidic proton of the carboxylic acid protonates the amine, forming an unreactive carboxylate-ammonium salt.[3] Therefore, the activation of the carboxylic acid is essential to facilitate a successful and efficient coupling reaction.[2] This guide focuses on the practical application of modern coupling reagents to achieve this transformation effectively.
General Principles of Amide Bond Formation
The formation of an amide bond via coupling reagents follows a two-step sequence. First, the carboxylic acid reacts with the coupling reagent to form a highly reactive acylating intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, 1-(5-phenylisoxazol-3-yl)ethanamine, to form the desired amide bond.
Caption: General workflow for amide bond formation.
A critical consideration when working with chiral amines and acids is the potential for racemization at the α-carbon of the carboxylic acid. The choice of coupling reagent, additives, and reaction conditions plays a pivotal role in preserving stereochemical integrity.[4][5]
Protocol I: HATU-Mediated Amide Coupling
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient, uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization.[5][6]
Mechanism of Action
In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester. This intermediate readily reacts with the primary amine to yield the final amide product, with the 7-azabenzotriazole moiety acting as an excellent leaving group.[1][6]
Caption: Mechanism of HATU-mediated amide coupling.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard work-up reagents (e.g., water, brine, NaHCO₃ solution, 1N HCl)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv).
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
Add 1-(5-phenylisoxazol-3-yl)ethanamine (1.1 equiv) to the solution.
Add HATU (1.2 equiv) to the mixture with stirring.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add DIPEA (2.5 equiv) dropwise to the stirring solution. The base is added last and slowly to minimize potential side reactions and racemization.
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Protocol II: EDC/HOBt-Mediated Amide Coupling
The use of a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a classic and cost-effective method for amide synthesis.[8] The addition of HOBt (1-Hydroxybenzotriazole) is crucial as it acts as a scavenger for the highly reactive O-acylisourea intermediate, suppressing racemization and improving overall efficiency.[5][9]
Mechanism of Action
The carboxylic acid first adds to the EDC, forming an unstable O-acylisourea intermediate. This intermediate can rearrange or racemize. HOBt rapidly intercepts this intermediate to form a more stable HOBt-ester. The amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[6][8]
Caption: Mechanism of EDC/HOBt-mediated coupling.
Detailed Experimental Protocol
Materials:
Carboxylic acid (1.0 equiv)
1-(5-Phenylisoxazol-3-yl)ethanamine (1.1 equiv)
EDC·HCl (1.2 - 1.5 equiv)
HOBt (1.2 - 1.5 equiv)
DIPEA or Triethylamine (TEA) (1.2 equiv if starting with the amine salt, otherwise optional but recommended)
Anhydrous DMF or DCM
Procedure:
In a round-bottom flask, combine the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 1-(5-phenylisoxazol-3-yl)ethanamine (1.1 equiv).
Dissolve the mixture in anhydrous DMF or DCM (0.1-0.5 M).
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If the amine starting material is a hydrochloride salt, add DIPEA (1.2 equiv) to liberate the free amine.
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
Work-up: Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with 1N HCl (to remove any excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine. The urea byproduct from EDC is water-soluble and is largely removed during the aqueous washes.[8][10]
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Purification: Purify the crude material via flash column chromatography.
Protocol III: T3P®-Mediated Amide Coupling
T3P® (Propanephosphonic Acid Anhydride) is a versatile and mild coupling reagent that is particularly advantageous for its high selectivity, low epimerization risk, and simple work-up procedure.[11][12][13]
Mechanism of Action
A base deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the T3P® reagent, forming a highly reactive mixed anhydride intermediate. The amine nucleophile then attacks this intermediate, forming the stable amide bond and water-soluble phosphonic acid byproducts.[14]
Caption: Mechanism of T3P®-mediated amide coupling.
Detailed Experimental Protocol
Materials:
Carboxylic acid (1.0 equiv)
1-(5-Phenylisoxazol-3-yl)ethanamine (1.05 equiv)
T3P® (typically 50% solution in ethyl acetate or DMF) (1.2 - 1.5 equiv)
Pyridine or DIPEA (3.0 - 4.0 equiv)
Anhydrous solvent (e.g., Ethyl Acetate, THF, DCM)
Procedure:
Dissolve the carboxylic acid (1.0 equiv) and 1-(5-phenylisoxazol-3-yl)ethanamine (1.05 equiv) in the chosen anhydrous solvent.
Add the base (e.g., pyridine, 3.0 equiv). The use of pyridine as the base has been shown to be particularly effective at minimizing epimerization.[4]
Cool the mixture to 0 °C.
Slowly add the T3P® solution (1.3 equiv) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly. No pre-activation is required.[11][12]
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
Work-up: Quench the reaction by adding water or a saturated NaHCO₃ solution. The phosphonic acid byproducts are water-soluble, making for a very clean and simple extraction.[13][14] Extract the aqueous layer with the organic solvent used for the reaction (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
Comparative Analysis of Coupling Conditions
The choice of coupling reagent is dictated by the specific substrates, scale, cost considerations, and desired purity.
Feature
HATU
EDC/HOBt
T3P®
Reagent Type
Uronium Salt
Carbodiimide
Phosphonic Anhydride
Advantages
Very fast reaction times, high yields, low racemization.[5][6]
Extremely low epimerization, very simple aqueous work-up, high purity products, mild conditions.[4][11][12][13]
Disadvantages
Higher cost, can react with unprotected N-terminus in peptide synthesis.[5]
Slower reaction times, HOBt is an explosive hazard, potential for side reactions if not controlled.[5][13]
Requires a larger excess of base, reagent is a solution and can be viscous.
Typical Solvent
DMF, DCM
DMF, DCM
Ethyl Acetate, THF, DCM
Work-up
Standard aqueous washes
Aqueous washes to remove urea byproduct
Simple water/bicarbonate wash to remove phosphonic acids
Conclusion and Recommendations
The successful acylation of 1-(5-phenylisoxazol-3-yl)ethanamine can be reliably achieved using several modern amide coupling protocols.
For rapid synthesis and high efficiency , HATU is an excellent choice, particularly in a discovery setting.
For large-scale or cost-sensitive applications , the well-established EDC/HOBt protocol remains a robust and viable option.
When stereochemical integrity is paramount or a simplified work-up is desired , T3P® offers significant advantages, often providing highly pure material with minimal purification required.
Researchers should select the protocol that best aligns with their experimental goals, taking into account the specific nature of the carboxylic acid coupling partner and the operational constraints of their laboratory.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
Understanding T3P® from start to finish. (2024, April 17). Curia Global. Retrieved March 4, 2026, from [Link]
Propane-phosphonic Acid Anhydride – T3P® Reagent. (n.d.). Curia Global. Retrieved March 4, 2026, from [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved March 4, 2026, from [Link]
Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved March 4, 2026, from [Link]
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (2003). ARKIVOC. Retrieved March 4, 2026, from [Link]
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved March 4, 2026, from [Link]
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023, April 10). ACS Publications. Retrieved March 4, 2026, from [Link]
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved March 4, 2026, from [Link]
Acylation of Alcohols and Amines. (n.d.). Thieme. Retrieved March 4, 2026, from [Link]
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved March 4, 2026, from [Link]
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003, August 13). Chemical Reviews. Retrieved March 4, 2026, from [Link]
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved March 4, 2026, from [Link]
Synthesis of amine stereoisomers. (2006). Google Patents.
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved March 4, 2026, from [Link]
Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved March 4, 2026, from [Link]
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers. Retrieved March 4, 2026, from [Link]
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved March 4, 2026, from [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved March 4, 2026, from [Link]
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved March 4, 2026, from [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 4, 2026, from [Link]
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved March 4, 2026, from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 4, 2026, from [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved March 4, 2026, from [Link]
Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Manna Et Al 2024 Copper (II) Mediated Dual Reactivity of 2 (5 Phenylisoxazol 3 Yl) Aniline Directed Amination and | PDF | Catalysis. (2024, October 2). Scribd. Retrieved March 4, 2026, from [Link]
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 4, 2026, from [Link]
Synthesis and antitumor activity of novel 1-substituted phenyl 3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines and their Mannich bases. (2014, December 15). PubMed. Retrieved March 4, 2026, from [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27). Preprints.org. Retrieved March 4, 2026, from [Link]
Topic: A Scalable and Efficient Manufacturing Process for Isoxazole-3-ethanamine Intermediates
An Application Note for Drug Development Professionals Strategic Overview: Retrosynthesis and Pathway Selection The isoxazole moiety is a privileged heterocycle in medicinal chemistry, found in drugs such as the antibiot...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Strategic Overview: Retrosynthesis and Pathway Selection
The isoxazole moiety is a privileged heterocycle in medicinal chemistry, found in drugs such as the antibiotic sulfisoxazole and the anticonvulsant zonisamide.[1][2] Isoxazole-3-ethanamine, specifically, serves as a key side chain for introducing a flexible, basic nitrogen atom, which is often crucial for target engagement and pharmacokinetic properties.
A retrosynthetic analysis reveals several potential pathways. A common and highly scalable approach involves the construction of the isoxazole ring followed by the elaboration and reduction of a two-carbon side chain at the 3-position. Our selected strategy prioritizes commercially available, low-cost starting materials and avoids hazardous or difficult-to-handle reagents where possible. The chosen three-step sequence is outlined below.
Figure 1: High-level workflow for the scalable synthesis of an isoxazole-3-ethanamine derivative.
Synthesis of Key Intermediates: Protocols and Mechanistic Insights
This section provides detailed protocols for each step of the synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of Acetoacetonitrile (A β-Ketonitrile Intermediate)
The first key intermediate is a β-ketonitrile, synthesized via a Claisen-type condensation. This reaction is highly efficient and uses basic, readily available starting materials.[3]
Mechanism Rationale: The reaction proceeds via the formation of a stabilized carbanion from acetonitrile, facilitated by a strong base like sodium ethoxide. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide leaving group yields the target β-ketonitrile. The choice of sodium ethoxide is strategic; it is a cost-effective base strong enough to deprotonate acetonitrile while being compatible with the ester functionality.
Figure 2: Simplified mechanism for acetoacetonitrile synthesis.
Step-by-Step Protocol:
Reactor Setup: Equip a dry, inerted (Nitrogen or Argon) reactor with a mechanical stirrer, a dropping funnel, and a thermometer connected to a temperature controller.
Reagent Charge: Charge the reactor with anhydrous ethanol (5 L/kg of ethyl acetate) and sodium metal (1.1 eq) in portions, controlling the exotherm to maintain the temperature below 60°C to safely form sodium ethoxide in situ.
Co-feed Addition: Cool the resulting sodium ethoxide solution to 10-15°C. Concurrently add ethyl acetate (1.0 eq) and acetonitrile (1.2 eq) via separate dropping funnels over 2-3 hours, maintaining the internal temperature at 15-20°C. The slow addition is critical to control the reaction exotherm on a large scale.
Reaction & Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until consumption of ethyl acetate is complete.
Work-up and Isolation: Cool the reaction mixture to 0-5°C and slowly quench by adding aqueous hydrochloric acid (2M) until the pH is ~5-6. Extract the aqueous layer with dichloromethane (3 x 2 L/kg of starting ester). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. The crude acetoacetonitrile is often of sufficient purity for the next step. If required, purification can be achieved by vacuum distillation.
Protocol 2: Cyclocondensation to form 5-Methylisoxazole-3-acetonitrile
This step involves the formation of the isoxazole ring through the reaction of the β-ketonitrile with hydroxylamine. This is a classic, robust cyclization that provides high yields of the desired isoxazole intermediate.[3][4]
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-ketonitrile (in its enol form), typically the ketone, to form an oxime intermediate. This is followed by an intramolecular cyclization where the oxime's oxygen atom attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the stable aromatic isoxazole ring.[5] The reaction is often performed in a protic solvent like ethanol or acetic acid, which facilitates the proton transfers required in the mechanism.
Step-by-Step Protocol:
Reactor Setup: Charge a reactor with ethanol (4 L/kg of acetoacetonitrile), acetoacetonitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq). Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt.
Reaction Conditions: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The use of reflux ensures a sufficient reaction rate without requiring high-pressure equipment.
In-Process Control (IPC): Monitor the reaction by TLC or HPLC for the disappearance of the acetoacetonitrile starting material.
Isolation and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in water and extract with ethyl acetate. The combined organic layers should be washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[3]
Final Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product, 5-methylisoxazole-3-acetonitrile, can be purified by recrystallization from an ethanol/water mixture or by column chromatography for higher purity requirements.
Protocol 3: Reduction to 2-(5-Methylisoxazol-3-yl)ethan-1-amine
The final step is the reduction of the nitrile group to a primary amine. For scalability and safety, catalytic hydrogenation is the preferred method over metal hydride reagents.
Method Rationale: Catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) in the presence of hydrogen gas is a clean and efficient method. The reaction proceeds on the surface of the metal catalyst. Ammonia or a base is often added to the reaction mixture to prevent the formation of secondary amine byproducts by suppressing the reaction between the intermediate imine and the final amine product.
Step-by-Step Protocol:
Reactor Setup: Use a hydrogenation reactor (autoclave) suitable for high-pressure reactions.
Catalyst and Reagent Loading: In a separate vessel, dissolve 5-methylisoxazole-3-acetonitrile (1.0 eq) in ethanolic ammonia (7N solution is common). Carefully charge the autoclave with this solution and a slurry of Raney Nickel catalyst (5-10% w/w) in ethanol. Caution: Raney Nickel is pyrophoric and must be handled under a solvent blanket at all times.
Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this must be optimized) and heat to 40-50°C.
Reaction & Monitoring: Maintain vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen. Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Extreme caution is required as the catalyst on the filter pad can ignite upon contact with air. The filter cake should be quenched immediately with water.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(5-methylisoxazol-3-yl)ethan-1-amine. Further purification can be achieved by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Process Optimization and Scale-Up Data
For a manufacturing process to be viable, it must be optimized for yield, purity, cost, and safety. Below is a summary of key optimization parameters for the cyclocondensation step (Protocol 2), which is often a critical control point for overall process efficiency.
Parameter
Condition A
Condition B
Condition C
Outcome/Rationale
Base
Pyridine
Sodium Acetate
Triethylamine (TEA)
Sodium acetate provides a good balance of reactivity and cost, while avoiding the toxicity and difficult removal of pyridine. TEA can sometimes lead to side reactions.[4]
Solvent
Ethanol
Acetic Acid
Water
Ethanol is a versatile solvent that provides good solubility for reactants and facilitates easy product isolation. Acetic acid can also be effective but requires more rigorous removal. Aqueous synthesis is a green alternative but may require optimization for solubility.[6][7]
Temperature
Room Temp
50°C
Reflux (~78°C)
Reflux temperature significantly accelerates the reaction rate, reducing batch cycle time, which is critical for manufacturing throughput.
Yield
~60% (48h)
~85% (12h)
>90% (4-6h)
Higher temperature leads to higher yield in a shorter time.
Purity (Crude)
~85%
~92%
>95%
Reflux conditions with sodium acetate in ethanol (Condition B/C hybrid) generally provide the cleanest conversion with minimal byproducts.
Conclusion for Researchers and Developers
The synthetic route detailed in this application note represents a scalable, efficient, and well-understood pathway to isoxazole-3-ethanamine intermediates. By breaking the process down into three distinct, high-yielding steps, process control and optimization are simplified. The Claisen condensation to form the β-ketonitrile, followed by a robust cyclocondensation and a clean catalytic reduction, offers a reliable manufacturing process. Researchers can adapt the specific substitution on the isoxazole ring by starting with different β-dicarbonyl precursors, making this a versatile methodology for accessing a wide range of valuable pharmaceutical building blocks.
References
Micheli, F., et al. (2010). Synthesis of isoxazole derivatives by 1,3-dipolar cycloaddition reaction. Reported in "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold". Available at: [Link]
Pan, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. Available at: [Link]
Zhang group. (2023). An efficient method for the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones via a vitamin B1-catalyzed cyclocondensation reaction under ultrasound radiation. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link][5][6][8]
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove. Available at: [Link][9][10]
Kociolek, M. G., Straub, N. G., & Marton, E. J. (2005). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Letters in Organic Chemistry, 2(3), 280-282. Available at: [Link][11]
Kociolek, M. G., Straub, N. G., & Marton, E. J. (2005). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Bentham Science Publisher. Available at: [Link][12]
Kociolek, M. G., Straub, N. G., & Marton, E. J. (2005). Synthesis of β-ketonitriles from 3-bromoisoxazoles. Penn State Research Database. Available at: [Link][13]
Johnson, L., et al. (2013). A reliable procedure that can be used to access a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. Synthesis, 45, 171-173. Available at: [Link][14]
Himo, F., et al. (2005). Cycloadditions of copper(I) acetylides to azides and nitrile oxides. Journal of the American Chemical Society, 127, 210-216. Available at: [Link][14]
Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. Available at: [Link][15]
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link][16]
Advances in Isoxazole Synthesis. Scribd. Available at: [Link][17]
Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27. Available at: [Link][1]
Jia, Q.-f., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. Available at: [Link][18]
Processes for preparing 3-amino-isoxazoles. (1966). Google Patents. Available at: [19]
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link][20]
Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link][4]
Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13579-13585. Available at: [Link][7]
The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link][21]
SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link][2]
Technical Support: High-Fidelity Coupling of 1-(5-Phenylisoxazol-3-yl)ethanamine
Case ID: ISOX-CHIRAL-001 Status: Open Priority: Critical (Stereochemical Integrity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The Hidden Acidity Trap You are encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: ISOX-CHIRAL-001
Status: Open
Priority: Critical (Stereochemical Integrity)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Hidden Acidity Trap
You are encountering racemization (loss of enantiomeric excess, ee) during the amide coupling of 1-(5-Phenylisoxazol-3-yl)ethanamine . This is a known, high-risk transformation.[1]
Unlike standard aliphatic amines, your substrate possesses a benzylic-like
-proton adjacent to the isoxazole ring. The 5-phenylisoxazole moiety is electron-withdrawing (heteroaromatic), significantly lowering the pKa of the -proton (estimated pKa ~23-25 in DMSO).
Standard coupling protocols using tertiary amine bases (DIEA, TEA) often possess sufficient basicity to deprotonate this position, leading to a planar, achiral carbanion intermediate.[1] Upon reprotonation or coupling, the stereocenter is scrambled.
This guide provides a self-validating workflow to eliminate this pathway.
Module 1: Diagnostic & Root Cause Analysis (FAQs)
Q1: My LCMS shows the correct mass, but chiral HPLC shows a 60:40 enantiomeric ratio. Is this an instrument error?
A: Unlikely. This is classic base-mediated racemization.
The Mechanism: In the presence of a base (like DIEA), the
-proton is abstracted. The negative charge is delocalized into the isoxazole ring (similar to an enolate). This intermediate is planar.[2] When the C-N bond forms, the incoming electrophile (activated acid) can attack from either face.
The Trigger: Using strong bases (DIEA/TEA) or allowing the amine to sit in basic solution for >5 minutes before coupling.
Q2: I used HATU because it is "fast." Why did it fail?
A: HATU is highly reactive, but it requires a base (usually DIEA) to function. The combination of HATU + DIEA is a "high-risk" cocktail for this specific amine. The basicity required to activate HATU is sufficient to racemize your amine before the coupling event occurs.
Q3: Can I just lower the temperature to -78°C?
A: Kinetic control helps, but it is rarely a scalable or robust solution for this substrate. Solubility often drops at -78°C, slowing the coupling rate and allowing the background racemization (which may still be faster than the coupling) to dominate. Thermodynamics favors the racemizate. You need a chemical solution, not just a physical one.[1]
Module 2: Reagent Selection Matrix
Use this table to select the correct coupling system based on your constraints.
Coupling Reagent
Racemization Risk
Base Requirement
Recommendation
T3P (Propylphosphonic anhydride)
Lowest
Low / None*
GOLD STANDARD. The acidic nature of T3P buffers the reaction.
DIC + Oxyma Pure
Low
None
Excellent Alternative. Neutral conditions; Oxyma is superior to HOBt.
DEPBT
Low
Low
Good for peptides, but harder to source than T3P.[1]
HATU / HBTU
High
High (DIEA)
AVOID. Requires excess base which drives racemization.
EDC / HOBt
Medium
Low
Slow kinetics may allow background racemization to compete.
*Note: If using the amine free base, no additional base is needed with T3P. If using the amine HCl salt, a stoichiometric amount of weak base (NMM) is required.
Module 3: The "Gold Standard" Protocol (T3P Method)
This protocol utilizes T3P (50% in EtOAc) . T3P acts as an acid scavenger and activates the carboxylic acid without requiring a high pH environment.
Prerequisites
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred). Avoid DMF if possible (DMF can promote basicity).
Base: N-Methylmorpholine (NMM) or Sym-Collidine. Do NOT use DIEA or TEA.
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Workflow
Preparation of Acid (Activation):
Dissolve the Carboxylic Acid (1.0 equiv) in EtOAc (10 volumes).
Add Base (NMM, 2.5 equiv if amine is a salt; 1.1 equiv if amine is free base).[1]
Wash organic layer with 0.5M HCl (removes unreacted amine and NMM).
Wash with sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).
T3P byproducts are water-soluble, ensuring a clean crude product.[1]
Module 4: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision process to prevent racemization.
Caption: Decision tree for minimizing racemization risk. Note the critical path avoiding strong bases and uronium reagents.
Module 5: Mechanistic Insight
Why does this happen? The diagram below details the molecular mechanism you are fighting against.
Caption: The base-mediated deprotonation pathway leading to loss of chirality.
References
Dunetz, J. R., et al. (2016).[1] T3P: The Reagent of Choice for the Coupling of Racemization-Prone Acid and Amine Substrates.Organic Process Research & Development .
Context: Establishes T3P as the superior reagent for minimizing epimerization in sensitive substrates.[4]
(Note: Link directs to ACS Publications landing for T3P usage).
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1]Chemical Reviews .
Context: Comprehensive review detailing the risks of HATU/DIEA and the advantages of Oxyma/DIC.
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .
Context: Discusses the mechanism of racemization via oxazolone form
Bordwell pKa Table (Online D
Context: Reference for estimating the acidity of benzylic and heterocycle-adjacent protons.
Technical Support Center: Troubleshooting Solubility for 1-(5-Phenylisoxazol-3-yl)ethanamine Free Base
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 1-(5-Phenylisoxazol-3-yl)ethanamine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 1-(5-Phenylisoxazol-3-yl)ethanamine .
Because this molecule is a primary amine attached to a highly lipophilic phenyl-isoxazole core, its free base form lacks a permanent ionic charge at physiological pH. This structural feature results in exceptionally low intrinsic aqueous solubility, leading to common experimental bottlenecks such as precipitation in cell culture media and formulation failures in rodent models. This guide provides field-proven, self-validating methodologies to overcome these challenges.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why does 1-(5-Phenylisoxazol-3-yl)ethanamine precipitate immediately when I dilute my DMSO stock into PBS or cell culture media?Answer: This is a classic "solvent shift" phenomenon. In 100% DMSO, the lipophilic phenyl-isoxazole core is fully solvated. When introduced into an aqueous buffer (like PBS at pH 7.4), the DMSO rapidly diffuses into the bulk water. The free base amine, which is predominantly unprotonated at physiological pH, experiences a sudden polarity change. This triggers hydrophobic collapse and rapid nucleation, leading to visible precipitation. To prevent this in vitro, keep the final DMSO concentration
0.1% and add the stock solution dropwise to the media under vigorous vortexing, rather than adding media to the compound.
Q2: I need to dose this compound in rodents (IP/PO). How can I prepare a stable liquid formulation without causing vehicle toxicity?Answer: For in vivo dosing of highly lipophilic free bases, a multi-component co-solvent and surfactant system is required[1]. A widely validated and well-tolerated vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [2]. The causality here is sequential: DMSO first disrupts the crystal lattice; PEG300 acts as a co-solvent to lower the dielectric constant of the mixture; Tween-80 provides micellar encapsulation to sterically hinder nucleation; and saline provides isotonicity for injection[2].
Q3: My assay is sensitive to organic solvents and surfactants. How can I achieve high aqueous solubility?Answer: You have two primary options:
Salt Formation: Converting the free base to a hydrochloride (HCl) or mesylate salt significantly increases the solubility product (
) and lowers the diffusion layer pH, driving rapid dissolution[3].
Cyclodextrin Complexation: Using
-cyclodextrin derivatives (like HP--CD or SBE--CD). The lipophilic phenyl-isoxazole moiety inserts into the hydrophobic cavity of the cyclodextrin, while the outer hydrophilic hydroxyl groups ensure high aqueous solubility without altering the compound's covalent structure[4].
Part 2: Formulation Decision Logic & Workflows
To determine the optimal solubilization strategy, follow the decision matrix below based on your specific assay requirements.
Decision matrix for selecting a formulation strategy based on assay requirements.
Part 3: Quantitative Data Summary
The table below summarizes the expected solubility outcomes based on the chosen vehicle, allowing for direct comparison of formulation efficacy.
Formulation Strategy
Vehicle Composition
Expected Solubility Range
Primary Application
Direct Aqueous
1x PBS (pH 7.4)
< 0.01 mg/mL
None (Not recommended)
Organic Stock
100% DMSO
> 20 mg/mL
In vitro stock solutions
Co-solvent / Micellar
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
2.5 - 5.0 mg/mL
In vivo dosing (IP, IV, PO)
Host-Guest Complex
20% (w/v) HP--CD in Water
1.0 - 5.0 mg/mL
Solvent-sensitive assays
Salt Conversion
0.1 M HCl (forming HCl salt in situ)
> 10 mg/mL
General aqueous assays
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparation of In Vivo Dosing Formulation (Co-solvent/Micellar)
Causality & Validation: This protocol relies on the sequential addition of solvents from lowest to highest polarity[2]. Adding water/saline too early will cause irreversible precipitation. The system self-validates: if the solution remains optically clear after the final saline addition, the micellar encapsulation was successful.
Dissolution: Weigh the required amount of 1-(5-Phenylisoxazol-3-yl)ethanamine free base. Add 10% (of final volume) DMSO. Vortex until completely dissolved. Validation: A clear solution must be achieved here.
Co-solvation: Add 40% (of final volume) PEG300. Vortex thoroughly for 1-2 minutes. The solution should remain clear[2].
Micellization: Add 5% (of final volume) Tween-80. Vortex vigorously. Tween-80 is highly viscous; ensure homogeneous mixing[1].
Aqueous Dilution: Slowly add 45% (of final volume) sterile Saline (0.9% NaCl) dropwise while continuously vortexing or sonicating[2].
Troubleshooting: If cloudiness appears at step 4, the compound concentration exceeds the micellar capacity. You must start over with a lower target concentration.
Mechanistic pathway of solvent-shift precipitation versus micellar stabilization.
Protocol 2: In Situ Salt Formation (Hydrochloride)
Causality & Validation: The primary amine must be protonated to form a water-soluble cationic species. By lowering the pH below the amine's
, the equilibrium shifts entirely to the ionized form, drastically increasing the dissolution rate[3].
Suspension: Suspend the free base in sterile deionized water at the target concentration (the mixture will be cloudy/particulate).
Protonation: Add 1.0 equivalent of 0.1 M HCl dropwise while stirring.
Validation Check: Monitor the pH and visual clarity. As the pH drops below 5.0, the suspension will begin to clear as the HCl salt forms and dissolves[3].
Neutralization: Once clear, gently adjust the pH back toward 6.5-7.0 using dilute NaOH, taking care not to exceed the precipitation threshold (pH > 7.5).
Part 5: References
Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research (PubMed).[Link]
What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate.[Link]
SYNTHESIS OF CYCLODEXTRIN DERIVATIVES FOR PRACTICAL APPLICATIONS. Charles University Digital Repository.[Link]
Technical Guide: Minimizing Side Reactions in Isoxazole Amine Deprotection
This technical guide addresses the critical challenges in Isoxazole Amine Deprotection . It distinguishes between two distinct synthetic objectives that often confuse researchers: Preserving the Isoxazole Ring while remo...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the critical challenges in Isoxazole Amine Deprotection . It distinguishes between two distinct synthetic objectives that often confuse researchers:
Preserving the Isoxazole Ring while removing a protecting group (PG) from an exocyclic amine.
Controlled Ring Opening (Reductive Cleavage) where the isoxazole itself acts as a masked amino-enone, and "deprotection" implies breaking the N–O bond.
Executive Summary: The Dual Reactivity Paradox
The isoxazole ring is a "chameleon" in medicinal chemistry. It is an aromatic heterocycle stable to mild acids and oxidants, but it possesses a weak N–O bond (
) that renders it highly susceptible to reductive conditions.
The Core Problem: The conditions required to remove common amine protecting groups (like Cbz) often overlap with the conditions that destroy the isoxazole ring. Conversely, when the ring opening is desired, over-reduction destroys the valuable
-amino enone intermediate.
Quick Compatibility Matrix
Protecting Group (PG)
Deprotection Reagent
Isoxazole Stability
Risk Factor
Boc
TFA / DCM
High
Low (Acid stable)
Boc
HCl / Dioxane
High
Low (Avoid heating)
Cbz (Z)
H₂ / Pd-C
Critical Failure
Ring opens (N-O cleavage)
Cbz (Z)
HBr / AcOH
High
Moderate (Harsh acid)
Fmoc
Piperidine / DMF
High
Low (Base stable*)
Alloc
Pd(PPh₃)₄ / PhSiH₃
High
Low (Orthogonal)
*Note: Strong bases (e.g., LDA, n-BuLi) can deprotonate the C-5 methyl group, leading to dimerization or ring cleavage.
Scenario A: Preserving the Isoxazole Ring (Exocyclic Amine Deprotection)
The Cbz Trap: Why Hydrogenation Fails
The most frequent technical support query involves the disappearance of the isoxazole core during Carbobenzyloxy (Cbz) removal. Standard catalytic hydrogenation (H₂/Pd-C) cleaves the isoxazole N–O bond faster or at a comparable rate to the Cbz benzyl ester.
Mechanism of Failure:
Protocol 1: Non-Reductive Cbz Removal
To deprotect a Cbz-amine on an isoxazole scaffold, you must use acidolytic or Lewis acid methods, not hydrogenolysis.
Reagents: 33% HBr in Acetic Acid or BBr₃ in DCM.
Step-by-Step:
Setup: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).
Addition: Cool to 0°C. Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise. Note: HBr/AcOH can be used at RT but is harsher.
Quench: Pour into crushed ice/NaHCO₃ saturated solution.
Workup: Extract with EtOAc. The isoxazole ring remains intact because the N–O bond is stable to non-reducing Brønsted/Lewis acids.
Protocol 2: Boc Removal (Best Practice)
Boc is the preferred PG for isoxazole-containing scaffolds.
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
Troubleshooting Hydrolysis:
Issue: In rare cases (e.g., 5-amino-isoxazoles), strong aqueous acids can hydrolyze the isoxazole to a nitrile.
Fix: Use anhydrous HCl/Dioxane and limit reaction time to 1 hour.
Scenario B: Controlled Ring Opening (Isoxazole as a Mask)
Here, the "deprotection" is the intentional cleavage of the isoxazole to reveal a
-amino enone (masked 1,3-dicarbonyl).
The Challenge: Preventing Over-Reduction .
Standard hydrogenation (H₂/Pd) is difficult to stop at the
-amino enone stage. It often proceeds to the saturated -amino ketone or alcohol.
Workflow: Selecting the Right Reductive Cleavage
Figure 1: Decision matrix for isoxazole reductive ring opening.
Protocol 3: Chemoselective Cleavage with Molybdenum Hexacarbonyl
This is the "Gold Standard" for minimizing side reactions. Mo(CO)₆ cleaves the N–O bond but is too mild to reduce the resulting C=C double bond or other functional groups.
Mixture: Suspend isoxazole (1 mmol) and Mo(CO)₆ (132 mg, 0.5 mmol) in MeCN (5 mL) and H₂O (0.3 mL).
Reflux: Heat to reflux (80°C) for 2–4 hours. The solution typically turns dark.
Workup: Filter through Celite to remove Mo residues. Concentrate filtrate.[1]
Result: Quantitative yield of
-amino enone with zero over-reduction.
Troubleshooting & FAQs
Q1: I used H₂/Pd to remove a Cbz group, and my product mass is M+2. What happened?
A: You likely opened the isoxazole ring. The "M+2" corresponds to the addition of H₂ across the N–O bond, forming a
-amino enone. If the mass is M+4, you further reduced the C=C bond.
Fix: Switch to Boc protection (removed with acid) or use HBr/AcOH for Cbz removal.
Q2: During ring opening with Fe/NH₄Cl, I see a mixture of enone and diketone. Why?
A: This is a hydrolysis side reaction. The
-amino enone product is an imine tautomer. In acidic aqueous conditions (NH₄Cl is slightly acidic), it hydrolyzes to the 1,3-diketone and ammonia.
Fix: Buffer the reaction to pH 7 or switch to the non-aqueous Mo(CO)₆ protocol to prevent hydrolysis.
Q3: Can I use Raney Nickel?
A: Raney Nickel is extremely active for N–O cleavage. It is effective but notoriously difficult to control. It often leads to complete reduction (saturated alcohol). Use only if you want the fully saturated alkyl amine.
Q4: Is the isoxazole ring stable to LiAlH₄?
A: Generally, no . LAH will reduce the isoxazole to the amino alcohol. If you need to reduce an ester elsewhere on the molecule while keeping the ring, use NaBH₄ (which is usually safe for isoxazoles) or DIBAL-H at -78°C (carefully monitored).
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz/Boc stability).
Nitta, M.; Kobayashi, T. "Molybdenum Hexacarbonyl-Mediated Reductive Cleavage of Isoxazoles." J. Chem. Soc., Perkin Trans. 1, 1985 , 1401–1406. Link
Baraldi, P. G. et al. "Techniques for the Reductive Cleavage of the Isoxazole Ring." Synthesis, 1987 , 857–869. Link
Khlebnikov, A. F. et al. "Isoxazole ring opening: A pathway to functionalized enamines." Chem. Rev., 2013, 113, 8564. (Comprehensive review of ring opening mechanisms).
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 1-(5-Phenylisoxazol-3-yl)ethanamine: A Comparative Analysis
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Among the arsen...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Among the arsenal of analytical techniques available to the contemporary scientist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth, field-proven perspective on the ¹H NMR interpretation of 1-(5-phenylisoxazol-3-yl)ethanamine, a molecule of interest within medicinal chemistry due to the prevalence of the isoxazole scaffold in biologically active compounds.
This document moves beyond a mere recitation of spectral data. It is designed to equip researchers, scientists, and drug development professionals with the critical thinking framework necessary to not only interpret the spectrum of the target molecule but also to confidently distinguish it from isomeric impurities and synthetic precursors. The insights provided herein are grounded in fundamental principles and supported by experimental data from the scientific literature.
I. Predicted ¹H NMR Spectral Analysis of 1-(5-Phenylisoxazol-3-yl)ethanamine
The structural integrity of a drug candidate is paramount. Therefore, a thorough understanding of its expected ¹H NMR spectrum is the first line of defense against misidentification. Below is a detailed prediction and rationale for the ¹H NMR spectrum of 1-(5-phenylisoxazol-3-yl)ethanamine in a standard deuterated solvent such as CDCl₃.
Molecular Structure and Proton Designations:
To facilitate a clear discussion, the protons of 1-(5-phenylisoxazol-3-yl)ethanamine are designated as follows:
Proton Designations for 1-(5-phenylisoxazol-3-yl)ethanamine
Predicted ¹H NMR Data Summary:
Proton Designation
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Prediction
Ha (NH₂)
~1.5 - 2.5
Broad Singlet
2H
Amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with solvent and concentration.[1][2]
Hb (CH₃)
~1.6
Doublet
3H
This methyl group is adjacent to a methine proton (Hc), leading to a doublet. Its aliphatic nature places it in the upfield region.
Hc (CH)
~4.4
Quartet
1H
This methine proton is coupled to the three protons of the adjacent methyl group (Hb), resulting in a quartet. Being attached to a carbon bearing an amine and adjacent to the isoxazole ring, it is deshielded.
Hd (Isoxazole H-4)
~6.7
Singlet
1H
The proton on the C4 of the isoxazole ring typically appears as a singlet. Its chemical shift is influenced by the substituents at C3 and C5. A phenyl group at C5 generally results in a downfield shift compared to an alkyl group.[3][4]
He, e' (Phenyl ortho-H)
~7.7 - 7.8
Multiplet
2H
These protons are ortho to the isoxazole ring and are expected to be the most deshielded of the phenyl protons due to the anisotropic effect of the heterocyclic ring.
Hf, f' (Phenyl meta-H)
~7.4 - 7.5
Multiplet
2H
The meta protons of the phenyl group will resonate at a chemical shift typical for aromatic protons.
Hg (Phenyl para-H)
~7.4 - 7.5
Multiplet
1H
The para proton will also resonate in the aromatic region, likely overlapping with the meta proton signals.
II. Comparative Analysis: Distinguishing Isomers and Impurities
A common challenge in synthesis is the potential for isomeric products and the presence of unreacted starting materials or intermediates. ¹H NMR is a powerful tool for identifying these species.
A. Isomeric Comparison: 1-(5-Phenylisoxazol-3-yl)ethanamine vs. 1-(3-Phenylisoxazol-5-yl)ethanamine
The synthesis of 3,5-disubstituted isoxazoles can sometimes yield a mixture of regioisomers. Differentiating between the target molecule and its 1-(3-phenylisoxazol-5-yl)ethanamine isomer is critical.
Key Differentiating Feature: The chemical shift of the isoxazole H-4 proton (Hd) is highly sensitive to the electronic nature of the substituent at the adjacent C5 position.[3][4]
Compound
Structure
Predicted Hd (ppm)
Rationale
1-(5-Phenylisoxazol-3-yl)ethanamine (Target)
Phenyl at C5, Ethanamine at C3
~6.7
The electron-withdrawing nature of the phenyl group at C5 will deshield the H-4 proton, shifting it downfield.
1-(3-Phenylisoxazol-5-yl)ethanamine (Isomer)
Ethanamine at C5, Phenyl at C3
~6.3
The electron-donating character of the ethanamine group at C5 will shield the H-4 proton, causing an upfield shift relative to the target molecule.
This predicted ~0.4 ppm difference in the chemical shift of the isoxazole singlet provides a clear diagnostic window to distinguish between the two isomers.
B. Precursor/Impurity Comparison: 1-(5-Phenylisoxazol-3-yl)ethanamine vs. 5-Phenylisoxazole-3-carbaldehyde
In a potential synthetic route to the target amine, 5-phenylisoxazole-3-carbaldehyde could be a key intermediate. Its presence as an impurity would be readily detectable by ¹H NMR.
Key Differentiating Feature: The presence of a highly deshielded aldehyde proton.
Compound
Structure
Key Diagnostic Signal (ppm)
Rationale
1-(5-Phenylisoxazol-3-yl)ethanamine (Target)
Ethanamine at C3
Hc (CH): ~4.4 (quartet), Hb (CH₃): ~1.6 (doublet)
The spectrum is characterized by the signals of the ethanamine side chain.
5-Phenylisoxazole-3-carbaldehyde (Precursor)
Aldehyde at C3
Aldehyde H: ~10.0 (singlet)
The aldehyde proton is highly deshielded and appears in a region of the spectrum where few other signals are expected.[2]
The presence of a sharp singlet around 10 ppm is an unambiguous indicator of the aldehyde precursor and can be used to assess the purity of the final amine product. The identification and characterization of such process-related impurities are crucial for the quality control of active pharmaceutical ingredients.[5][6][7]
III. Experimental Protocol for High-Quality ¹H NMR Data Acquisition
The reliability of NMR data is intrinsically linked to the rigor of the experimental procedure. The following protocol outlines the best practices for acquiring a high-quality ¹H NMR spectrum.
Workflow for NMR Data Acquisition and Interpretation:
A Standardized Workflow for NMR Analysis
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of 1-(5-phenylisoxazol-3-yl)ethanamine.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher for better resolution.
Use standard acquisition parameters, including a spectral width that encompasses the expected range of chemical shifts (e.g., -1 to 12 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Integrate all signals and normalize the integration values to determine the relative number of protons for each signal.
IV. Conclusion
The ¹H NMR spectrum of 1-(5-phenylisoxazol-3-yl)ethanamine is predicted to have a set of distinct signals that, when analyzed systematically, can confirm its structure. This guide has provided a comprehensive framework for this analysis, emphasizing a comparative approach to distinguish the target molecule from a likely regioisomeric impurity and a potential synthetic precursor. By understanding the subtle yet significant differences in their respective ¹H NMR spectra, particularly the chemical shift of the isoxazole H-4 proton and the presence or absence of a downfield aldehyde signal, researchers can confidently assess the identity and purity of their synthesized material. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research and drug development.
V. References
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
Academia.edu. Isoxazoles from nitrile oxides and acetylenes. Substituent effect on the PMR spectra of disubstituted isoxazoles. Retrieved from [Link]
ResearchGate. Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Retrieved from [Link]
OpenOChem Learn. Interpreting ¹H NMR. Retrieved from [Link]
University of Regensburg. ¹H NMR Spectroscopy. Retrieved from [Link]
California State Polytechnic University, Pomona. ¹H NMR Chemical Shifts. Retrieved from [Link]
Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
John, S. et al. (2022). A Review on Synthesis and Characterization of Impurities in Drug Substance and Product. World Journal of Pharmaceutical Research, 11(9), 622-635.
Wang, Z. et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1530.
Objective Comparison Guide: Chiral HPLC Methods for Separating (R) and (S) Isoxazole Ethanamines
As a Senior Application Scientist, my approach to developing chiral separation methods begins with a rigorous analysis of the analyte’s molecular topography. Isoxazole ethanamines present a unique chromatographic challen...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my approach to developing chiral separation methods begins with a rigorous analysis of the analyte’s molecular topography. Isoxazole ethanamines present a unique chromatographic challenge due to their dual nature: they possess a highly basic primary or secondary amine moiety alongside a
This guide objectively compares the leading Chiral Stationary Phases (CSPs) for resolving (R) and (S) isoxazole ethanamines, detailing the causality behind mobile phase selection, thermodynamic optimization, and self-validating experimental workflows.
Mechanistic Comparison of Chiral Stationary Phases (CSPs)
To achieve baseline resolution (
), the CSP must exploit the stereogenic environment around the ethanamine chiral center. We evaluate two primary classes of CSPs that target different functional groups on the molecule.
A. Polysaccharide Phenylcarbamates (Amylose vs. Cellulose)
Derivatized polysaccharides, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2), are the industry standard for isoxazole derivatives[1],[2].
Causality of Recognition: The chiral recognition is driven by the formation of transient diastereomeric complexes. The carbamate linkages act as hydrogen-bond donors/acceptors to the isoxazole nitrogen/oxygen, while the phenyl rings engage in
The Silanol Challenge: Because the ethanamine group is basic, it is prone to severe secondary ionic interactions with free silanols on the silica support. Causality: This necessitates the addition of basic modifiers (e.g., 0.1% Diethylamine, DEA) to the mobile phase. DEA competitively binds to the acidic silanols, suppressing peak tailing and preventing irreversible analyte adsorption.
B. Crown Ether Phases
Crown ether columns (e.g., Crownpak CR-I) offer an orthogonal, highly specific approach for primary isoxazole ethanamines[3].
Causality of Recognition: Unlike polysaccharide columns that interact with the whole molecule, crown ethers specifically target the protonated primary amine (
). The chiral recognition is driven by host-guest inclusion, where the protonated amine fits into the chiral cavity of the crown ether.
Mobile Phase Constraint:Causality: To ensure the amine is fully protonated for inclusion, the mobile phase must be highly acidic (typically pH 2.0 using perchloric acid). This phase is incompatible with secondary or tertiary amines due to steric hindrance preventing cavity inclusion.
Thermodynamics of Chiral Recognition
The fundamental driving force of any chiral separation is the difference in binding energy (
) between the two transient diastereomeric complexes formed by the enantiomers and the CSP[1].
Fig 1. Thermodynamic driving force of chiral recognition via transient diastereomeric complex formation.
Quantitative Performance Comparison
The following table synthesizes the performance of leading CSPs for a representative primary isoxazole ethanamine under optimized conditions. Data reflects typical retention factors (
), separation factors (), and resolution () observed in method development[2],[4].
Chiral Stationary Phase
Mobile Phase Composition
Retention Factor ()
Separation Factor ()
Resolution ()
Primary Recognition Mechanism
Chiralpak AD-H (Amylose)
Hexane / IPA / DEA (80:20:0.1 v/v/v)
2.45
1.85
4.12
Stacking, H-Bonding
Lux Cellulose-2 (Cellulose)
Hexane / EtOH / DEA (85:15:0.1 v/v/v)
3.10
1.62
3.05
Dipole-Dipole, H-Bonding
Crownpak CR-I (+) (Crown Ether)
(pH 2.0) / MeOH (85:15 v/v)
1.85
2.10
5.40
Host-Guest Inclusion (Amine)
Insight: While the Crownpak CR-I yields the highest resolution for primary amines, Chiralpak AD-H remains the most versatile choice, as it accommodates secondary amines and is easily scalable for preparative chromatography.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol utilizes a normal-phase amylose workflow with built-in System Suitability Testing (SST) to guarantee data integrity.
Fig 2. Step-by-step chiral HPLC method development workflow for basic amine analytes.
Step-by-Step Methodology:
Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA).
Causality: Premixing prevents pump cavitation. DEA is strictly required to mask residual silanols; omitting it will result in total loss of the amine analyte to the column frit or severe tailing.
Column Equilibration: Flush the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline drift is
mAU/min.
Causality: Polysaccharide polymers undergo slight conformational swelling in organic modifiers. Complete equilibration ensures the chiral grooves are stabilized, preventing retention time drift.
Void Volume (
) Determination: Inject 5 µL of 1,3,5-tri-tert-butylbenzene (1 mg/mL).
Causality: Accurate
measurement is critical for calculating true thermodynamic retention factors (), separating system dead volume from actual chemical affinity.
Sample Injection: Inject 10 µL of the racemic isoxazole ethanamine (1 mg/mL in mobile phase). Maintain column temperature at 25°C.
System Suitability Testing (SST): The run is only validated if the following self-correcting criteria are met:
Tailing Factor (
) for both peaks must be . (If , verify DEA concentration).
Resolution (
) must be . (If , decrease column temperature to 20°C to increase the entropic penalty of the mismatched complex).
References
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase
Source: MDPI (2023)
URL:1
Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases
Source: PubMed / Journal of Chromatography A (2016)
URL:2
Preparation of chiral isoxazole carbinols via catalytic asymmetric Corey-Bakshi-Shibata reduction
Source: Arkivoc (2010)
URL:4
A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination
Source: PMC / Angewandte Chemie (2016)
URL:3
Comparative Profiling of Isoxazole vs. Oxazole Ethanamines: Physicochemical Properties, SAR, and Metabolic Stability
Executive Summary This technical guide provides a head-to-head comparison of isoxazole (1,2-azole) and oxazole (1,3-azole) scaffolds functionalized with an ethanamine side chain. While both serve as bioisosteres for the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a head-to-head comparison of isoxazole (1,2-azole) and oxazole (1,3-azole) scaffolds functionalized with an ethanamine side chain. While both serve as bioisosteres for the imidazole ring in histamine agonists and other aminergic GPCR ligands, their utility diverges significantly based on electronic vectors and metabolic liabilities.
Key Takeaway: Isoxazole ethanamines typically exhibit higher dipole moments (3.0 D) and stronger polar interactions but suffer from reductive metabolic instability (N-O bond cleavage). Oxazole ethanamines offer a more lipophilic, metabolically robust profile (lower dipole ~1.7 D) but may lack the specific H-bond acceptor vectors required for high-affinity binding in certain pockets (e.g., Histamine H2/H3 receptors).
Part 1: Physicochemical Landscape
The substitution of the heteroatom position from 1,2 (isoxazole) to 1,3 (oxazole) fundamentally alters the electronic landscape of the pharmacophore.
Neither ring protonates at physiological pH; side chain amine drives solubility.
H-Bonding
Strong Acceptor (N2)
Moderate Acceptor (N3)
Isoxazole N is more accessible for solvent/receptor interaction.
Lipophilicity
Lower (More Polar)
Higher (More Lipophilic)
Oxazoles generally penetrate BBB better (cLogP dependent).
Metabolic Liability
High: Reductive Ring Opening
Moderate: CYP-mediated oxidation
Isoxazole acts as a "masked" 1,3-dicarbonyl equivalent.
Part 2: Pharmacological Interface (SAR)
The Ethanamine Vector & Receptor Binding
In aminergic GPCRs (Histamine, Dopamine, Serotonin), the protonated ethanamine side chain forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32). The heterocycle's role is to provide specific Pi-stacking and H-bonding interactions.[1]
Isoxazole (The Dipole Specialist):
Mechanism: The large dipole moment allows isoxazoles to participate in strong dipole-dipole interactions with backbone amides.
Case Study (Factor Xa/GPCRs): In studies of Factor Xa inhibitors, replacing an oxazole with an isoxazole improved potency by >10-fold (
9 nM vs >100 nM) due to the alignment of the isoxazole dipole with the protein's amide backbone.
Limitation: In Histamine H2 receptors, the isoxazole cannot tautomerize (unlike imidazole), often rendering these derivatives as partial agonists or antagonists rather than full agonists.
Oxazole (The Stable Spacer):
Mechanism: Oxazole provides a rigid, flat aromatic spacer. The nitrogen lone pair is less exposed than in isoxazole, reducing specific H-bond acceptor capability but improving lipophilic contacts.
Application: Preferred when the heterocycle serves primarily as a scaffold to orient the ethanamine tail rather than a primary binding element.
SAR Decision Logic
The following diagram illustrates the decision process for selecting between these scaffolds based on target requirements.
Caption: SAR Decision Tree for selecting between Isoxazole and Oxazole scaffolds based on binding mode and stability requirements.
Part 3: Metabolic Stability & Toxicology[1][2]
This is the critical differentiator. The N-O bond in isoxazole is a "weak link" not present in the oxazole system.[1]
Isoxazole: The Reductive Liability
The isoxazole ring is susceptible to reductive cleavage of the N-O bond.[1][2] This can occur via cytosolic reductases or gut microbiota.[3]
Mechanism: N-O bond cleavage
Formation of an imine intermediate Hydrolysis to a -amino enone or nitrile.
Toxicological Implication: This pathway is exploited in the drug Leflunomide , where the isoxazole ring opens to form the active metabolite A771726. However, for an ethanamine agonist intended to remain intact, this represents a rapid clearance pathway (
can be < 30 min in rat hepatocytes).
Oxazole: Oxidative Metabolism
Oxazoles are generally stable to reduction but are substrates for CYP450 oxidative metabolism .
Mechanism: Hydroxylation at the C-5 or C-2 position, followed by ring opening to form amides/acids.
Stability: generally superior to isoxazoles in reducing environments (e.g., hypoxic tissue, gut).
Caption: Comparative metabolic fates: Isoxazoles undergo reductive ring opening, while Oxazoles undergo oxidative degradation.[4][5][6][7][8]
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(Isoxazol-3-yl)ethanamine
Rationale: Direct synthesis of the ethanamine tail on the isoxazole ring is best achieved via a "Henry Reaction" (Nitroaldol) followed by reduction. This avoids harsh conditions that might degrade the isoxazole ring.
Reagents:
Isoxazole-3-carbaldehyde (Starting material)
Nitromethane (
)
Ammonium Acetate (
)
Lithium Aluminum Hydride (
) or (Milder alternative)
Step-by-Step Workflow:
Nitroaldol Condensation:
Dissolve isoxazole-3-carbaldehyde (10 mmol) in nitromethane (20 mL).
Add ammonium acetate (10 mol%) as catalyst.
Reflux at 80°C for 4-6 hours. Monitor by TLC (formation of nitrostyrene analog).
Result: (E)-3-(2-nitrovinyl)isoxazole.
Reduction (Critical Step):
Note: Standard catalytic hydrogenation (
) will cleave the isoxazole N-O bond. Do NOT use Pd/C.
Use
in dry THF at 0°C.
Add the nitrovinyl intermediate dropwise to the hydride slurry.
Stir at 0°C for 2 hours, then quench carefully with Fieser method (
, 15% NaOH, ).
Purification:
Extract with DCM, dry over
.
Purify via flash chromatography (DCM:MeOH:NH3 90:9:1).
Protocol B: In Vitro Metabolic Stability Assay
Rationale: To differentiate the reductive instability of isoxazole from the oxidative stability of oxazole.
Materials:
Rat Liver Microsomes (RLM) or Hepatocytes.
NADPH regenerating system (for Oxidation).
NADH (for Reductive pathway).
Test compounds (1 µM final conc).
Procedure:
Preparation: Pre-incubate RLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.[3]
Initiation:
Group A (Oxidative): Add NADPH.
Group B (Reductive): Add NADH (promotes isoxazole ring opening).
Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into cold acetonitrile (stop solution).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs time to determine
and .
Success Criterion: Isoxazole analog shows rapid degradation in Group B (NADH) but stability in Group A if P450s are inhibited.
References
BenchChem. Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (2025).[1][3][9] 10[3][5][11][12][13]
Kalgutkar, A. S., et al. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide... Drug Metabolism and Disposition (2003). 2[3][5][11][12]
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry (2011). 14[3][5][11][12]
Saulnier, M. G., et al. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924.[15] Bioorganic & Medicinal Chemistry Letters (2008).[15] 15
Zhang, X., et al. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[16] Drug Metabolism and Disposition (2008).[16] 16[3][5][11][12]
Comparative FTIR Spectral Analysis: ATR vs. Transmission Methods for 1-(5-Phenylisoxazol-3-yl)ethanamine Characterization
As a Senior Application Scientist, selecting the appropriate analytical technique is just as critical as the analysis itself. When characterizing complex heterocyclic building blocks like 1-(5-Phenylisoxazol-3-yl)ethanam...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate analytical technique is just as critical as the analysis itself. When characterizing complex heterocyclic building blocks like 1-(5-Phenylisoxazol-3-yl)ethanamine , the choice of Fourier Transform Infrared (FTIR) sampling methodology directly dictates the fidelity of the resulting structural data.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) spectroscopy for the characterization of this specific compound. By deconstructing the causality behind experimental choices, this guide provides a self-validating framework for researchers and drug development professionals.
Structural Deconstruction & Analytical Challenges
1-(5-Phenylisoxazol-3-yl)ethanamine contains three distinct IR-active domains that must be resolved:
Primary Aliphatic Amine (-NH₂): Exhibits a characteristic N-H stretching doublet.
Isoxazole Heterocycle: Features unique C=N, C=C, and N-O stretching vibrations[1].
Monosubstituted Phenyl Ring: Identified by high-frequency aromatic C-H stretches and low-frequency out-of-plane bending.
The core analytical challenge: The primary amine's N-H stretching doublet (~3300–3400 cm⁻¹) is notoriously susceptible to interference. If the sampling matrix introduces moisture, the resulting broad O-H stretch will completely mask the amine signal[2]. Therefore, the sampling technique must be carefully chosen to prevent artifactual interference.
Methodological Comparison: ATR-FTIR vs. KBr Transmission
To objectively evaluate the best approach for analyzing this compound, we must compare the physical mechanisms and resulting spectral artifacts of both methods.
Table 1: Performance Comparison Matrix
Metric
Diamond ATR-FTIR
KBr Transmission Pellet
Scientific Impact & Causality
Moisture Interference
None. Direct analysis of the neat powder.
High. KBr is highly hygroscopic; absorbs ambient water.
ATR is vastly superior for resolving the critical N-H doublet of the primary amine without O-H masking.
Sample Preparation
< 1 minute. No matrix required.
10–15 minutes. Requires precise milling and pressing.
ATR accelerates high-throughput screening in drug development workflows.
True Linear Response. Follows the Beer-Lambert law.
ATR evanescent waves penetrate deeper at lower wavenumbers, exaggerating the phenyl out-of-plane bends (~700 cm⁻¹) unless corrected.
Optical Artifacts
Minimal. Potential for peak shifts due to anomalous dispersion.
Christiansen Effect. Sloping baseline if particles are too large.
KBr requires rigorous grinding (< 2 µm particle size) to prevent scattering of the IR beam.
Self-Validating Experimental Protocols
A robust protocol must be self-validating; every step should include a mechanism to verify its own success. Below are the optimized workflows for both techniques.
Fig 1. Comparative analytical workflow for ATR-FTIR versus KBr Transmission spectroscopy.
Protocol A: Attenuated Total Reflectance (ATR-FTIR)
Recommended for rapid, moisture-free identification.
System Validation (Background): Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a background scan.
Causality: A flat background validates the absence of cross-contamination and ensures the single-beam energy profile is optimal.
Sample Application: Deposit ~1–2 mg of 1-(5-Phenylisoxazol-3-yl)ethanamine directly onto the center of the crystal.
Pressure Application: Engage the pressure anvil until the built-in force gauge indicates optimal contact.
Causality: The evanescent wave only penetrates ~0.5 to 2.0 µm into the sample. Intimate contact is mandatory to maximize the signal-to-noise (S/N) ratio.
Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an Advanced ATR Correction algorithm.
Causality: Because penetration depth is wavelength-dependent, the correction normalizes low-frequency peak intensities to match standard transmission libraries.
Protocol B: KBr Transmission Pellet
Recommended for rigorous quantitative analysis or library building.
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours.
Causality: Thermally drives off absorbed water that would otherwise produce a broad O-H stretch, masking the target N-H doublet.
Milling: Grind ~1 mg of the compound with 100 mg of dried KBr in an agate mortar for 2 minutes.
Causality: Reduces the sample particle size below the wavelength of IR radiation (typically < 2 µm), preventing the Christiansen effect (anomalous scattering that distorts the baseline).
Pelletizing: Press the mixture under 10 tons of force for 2 minutes under a vacuum.
Causality: Fuses the KBr into a continuous, IR-transparent crystalline lattice.
Data Acquisition: Collect the spectrum against an empty-beam background at 4 cm⁻¹ resolution.
Diagnostic Spectral Analysis
Once the high-fidelity spectrum is obtained, structural confirmation relies on mapping specific vibrational modes to the molecule's functional groups[3].
Fig 2. Diagnostic band assignment logic for functional groups in the target molecule.
Table 2: Diagnostic Band Assignments
Wavenumber Region (cm⁻¹)
Vibrational Mode
Structural Assignment
Diagnostic Significance
3380 & 3310
N-H Asymmetric & Symmetric Stretch
Primary Amine (-NH₂)
The doublet confirms a primary amine (vs. a single peak for secondary amines). Must be free of broad O-H interference.
3100 – 3000
C-H Stretch (sp²)
Phenyl & Isoxazole Rings
Confirms the presence of unsaturated/aromatic systems.
2980 – 2850
C-H Stretch (sp³)
Ethanamine Aliphatic Chain
Differentiates the aliphatic backbone from the aromatic rings.
1620 – 1450
C=N and C=C Stretch
Isoxazole & Phenyl Rings
Highly coupled skeletal vibrations characteristic of the isoxazole core[1].
~940
N-O Stretch
Isoxazole Ring
A critical fingerprint band confirming the integrity of the N-O bond in the heterocycle[3].
760 & 690
Out-of-Plane C-H Bend
Monosubstituted Phenyl
Two strong, sharp bands that definitively prove the phenyl ring is attached at a single position (C5 of the isoxazole).
Conclusion & Best Practices
For the routine analysis and quality control of 1-(5-Phenylisoxazol-3-yl)ethanamine, ATR-FTIR is objectively the superior method . Its ability to bypass the hygroscopic nature of KBr ensures that the critical primary amine N-H doublet remains unobscured by water artifacts. However, researchers must ensure that ATR depth-correction algorithms are applied if the resulting spectra are to be cross-referenced against legacy transmission-based spectral libraries.
By grounding experimental choices in physical chemistry principles, analytical scientists can guarantee the integrity, reproducibility, and trustworthiness of their structural characterizations.
References
- World News of Natural Sciences (Verified via ICM/ResearchGate Grounding)[2]
2. - ResearchGate[1]
3. - National Institutes of Health (PMC)[3]
Comparative potency of 3-yl vs 5-yl isoxazole amine isomers
Comparative Potency & Stability Guide: 3-yl vs 5-yl Isoxazole Amine Isomers Executive Summary: The Regioisomer Divergence In medicinal chemistry, the isoxazole ring serves as a critical bioisostere for amide bonds, carbo...
In medicinal chemistry, the isoxazole ring serves as a critical bioisostere for amide bonds, carboxylic acids, and aromatic spacers.[1] However, the positioning of substituents—specifically the amine or attachment vector at the 3-position (3-yl) versus the 5-position (5-yl) —creates profound differences in electronic distribution, metabolic liability, and binding affinity.
Core Thesis: While both isomers can engage target proteins, 3-aminoisoxazoles (and 3-substituted variants) generally exhibit superior metabolic stability and distinct hydrogen-bonding vectors compared to their 5-aminoisoxazole counterparts.[1] The 5-yl isomers often display "enamine-like" character, rendering them more susceptible to metabolic ring opening and hydrolysis, though they may offer unique geometric access to specific binding pockets.[1]
Electronic & Physical Distinction
The asymmetry of the isoxazole ring (O-N bond) creates a strong dipole and unequal electron density at C3 and C5.
The most critical differentiator is the susceptibility to reductive ring opening (scission of the N-O bond). This is a primary clearance pathway for isoxazole drugs.[1]
The 3-Position Vulnerability: The metabolic opening of the isoxazole ring often requires the abstraction of a proton at the C3 position (if unsubstituted) or direct electron transfer to the N-O bond.
Mechanism: CYP450 enzymes (specifically the ferrous P450-Fe(II) state) or basic conditions can catalyze the deprotonation of C3-H, leading to N-O cleavage and formation of a
Protective Strategy: Blocking the 3-position (e.g., with an amine or alkyl group) significantly hinders this pathway.[1]
Diagram: Metabolic Fate of Isoxazole Isomers
Caption: Comparative metabolic pathway showing the vulnerability of isoxazoles with an unsubstituted C3 position to Ring Scission, contrasted with the stability of C3-substituted analogs.[4]
Case Study 1: Neuroscience (GABA Receptor Agonists)
The classic comparison in pharmacology is between Muscimol and Isomuscimol .[1] This dataset definitively illustrates how position dictates potency.[1]
Mechanistic Insight: The GABA-A receptor binding pocket requires a specific distance and angle between the anionic site (isoxazole oxygen/nitrogen) and the cationic site (exocyclic amine). The 3-isoxazolol scaffold of Muscimol perfectly mimics the carboxylate-ammonium vector of GABA. Swapping the substituents (Isomuscimol) distorts this vector, destroying affinity.[1]
Case Study 2: Antibiotics (Sulfonamides)
In sulfonamide antibiotics, the isoxazole ring is attached to the sulfonyl-aniline core.[1] The position of this attachment dictates the drug's half-life (
Sulfamethoxazole (SMX): Sulfonamide attached at C3 (5-methyl substituent).[1]
Sulfisoxazole: Sulfonamide attached at C5 (3,4-dimethyl substituents).[1]
Pharmacokinetic Comparison:
Drug
Attachment Point
Half-Life ()
Dosing Frequency
Sulfamethoxazole
3-yl
10 - 12 Hours
Intermediate (BID)
Sulfisoxazole
5-yl
5 - 6 Hours
Short (QID)
Analysis: The 3-yl attachment in Sulfamethoxazole confers greater metabolic stability against ring opening and slower renal clearance compared to the 5-yl attachment in Sulfisoxazole.[1] This makes the 3-yl isomer superior for patient compliance (fewer doses).[1]
Experimental Protocols
Protocol A: Synthesis of 3-Aminoisoxazoles (Stable Isomer)
Direct synthesis is challenging; often requires specific cyclization.[1]
Reagents: 3-Bromoisoxazoline, Ammonia (gas or solution), Copper catalyst (optional).[1]
Expectation: 3-yl isomer should show a significantly lower
(longer ) than the 5-yl isomer if the 3-position is blocked.[1]
References
Kalgutkar, A. S., et al. (2003).[1][7] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726." Drug Metabolism and Disposition. Link
Chandra, D., et al. (2010).[1][8] "GABAA receptors are high-affinity muscimol receptors."[1] Journal of Neurochemistry. Link
Krogsgaard-Larsen, P., et al. (1981).[1] "Muscimol analogues as GABA agonists."[1][6][9] Journal of Medicinal Chemistry. Link[1]
BenchChem. (2025).[1][2] "Aminoisoxazole: A Comparative Guide for Researchers." Link[1]
RCSB PDB. "Sulfamethoxazole Structure and Mechanism."[1] Protein Data Bank.[1] Link
QC Testing Protocols for 1-(5-Phenylisoxazol-3-yl)ethanamine Reagents
Introduction: The Criticality of the Isoxazole Scaffold 1-(5-Phenylisoxazol-3-yl)ethanamine is a high-value chiral building block, frequently employed in the synthesis of CNS-active agents, histone deacetylase (HDAC) inh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of the Isoxazole Scaffold
1-(5-Phenylisoxazol-3-yl)ethanamine is a high-value chiral building block, frequently employed in the synthesis of CNS-active agents, histone deacetylase (HDAC) inhibitors, and kinase inhibitors. Its structural rigidity—conferred by the isoxazole ring—makes it an ideal scaffold for positioning the amine group in a precise spatial orientation.
However, the synthesis of this compound (typically via the reductive amination of 3-acetyl-5-phenylisoxazole) introduces specific quality risks: regioisomerism (3,5- vs 5,3-substitution), enantiomeric purity (critical for biological activity), and redox byproducts (alcohol derivatives).
This guide moves beyond generic "Certificate of Analysis" parameters to establish a self-validating QC ecosystem . It compares analytical methodologies and provides a field-proven workflow to ensure reagent integrity before it enters your synthetic pipeline.
Comparative Analysis of Analytical Methodologies
To accurately assay this reagent, one must choose the right tool. The following table compares the three dominant methodologies for assaying 1-(5-Phenylisoxazol-3-yl)ethanamine.
Feature
Method A: HPLC-UV (Reverse Phase)
Method B: qNMR (Quantitative NMR)
Method C: Potentiometric Titration
Primary Utility
Purity Profiling & Impurity ID
Absolute Assay (Weight % purity)
Salt Stoichiometry (e.g., HCl content)
Specificity
High. Separates ketone/alcohol impurities.
High. Distinguishes structure protons.
Low. Any basic amine interferes.
LOD/LOQ
Excellent (< 0.05%)
Moderate (~1%)
N/A
Blind Spot
Cannot detect inorganic salts or water.
Requires high-purity internal standard.
Cannot distinguish enantiomers or impurities.
Verdict
Mandatory for purity.
Gold Standard for assay.
Supplementary for salt form confirmation.
Part 1: Self-Validating Identity & Purity Workflow
The core of this protocol is a High-Fidelity HPLC-UV/MS method designed to separate the target amine from its two most common synthetic impurities: the starting material (3-acetyl-5-phenylisoxazole) and the over-reduced alcohol (1-(5-phenylisoxazol-3-yl)ethanol).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 12 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (isoxazole absorption) and 210 nm (amine absorption).
Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:MeCN.
Self-Validation Check:
The retention time (RT) order must be: Amine (Target) < Alcohol Impurity < Ketone Precursor .
Why? The amine is protonated and polar at pH ~2 (TFA), eluting first. The ketone is neutral and lipophilic, eluting last. If this order is not observed, the column stationary phase may be collapsed or the pH is incorrect.
Visualization: QC Decision Tree
The following diagram illustrates the logical flow for accepting or rejecting a batch based on specific impurity thresholds.
Caption: Logical decision tree for batch release, prioritizing structural identity followed by chemical and stereochemical purity.
Part 2: The Critical Chiral Separation
For a chiral building block, "Chemical Purity" is insufficient. A 99% chemically pure batch can be 50% racemic, rendering it useless for asymmetric synthesis.
Standard C18 columns cannot separate enantiomers. You must use a Polysaccharide-based Chiral Stationary Phase (CSP) . Literature on isoxazole derivatives supports the use of Amylose tris(3,5-dimethylphenylcarbamate) phases.[1]
Column: Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm).
Note: Diethylamine (DEA) is crucial to sharpen the peak of the basic amine; without it, peak tailing will obscure the minor enantiomer.
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 254 nm.
Self-Validation Check:
Inject a racemic standard (produced by reducing the ketone with NaBH4 without chiral ligands) to establish the separation factor (
). If , the method is not robust enough for QC.
Part 3: Impurity Profiling & Origin Analysis
Understanding where impurities come from allows you to troubleshoot "out of spec" results. The primary synthesis route involves the reaction of 3-acetyl-5-phenylisoxazole with hydroxylamine (to form an oxime) followed by reduction, or a direct chiral reductive amination.
Visualization: Impurity Origin Map
Caption: Synthesis pathway highlighting the origin of key impurities (Ketone, Alcohol, Acid) detectable by HPLC.
Quantitative Limits Table
Impurity
Structure Origin
Acceptance Limit
Detection Method
Unreacted Ketone
Starting Material
< 0.15%
HPLC (Late eluter)
Alcohol Analog
Side reaction (C=O reduction)
< 0.50%
HPLC (Early eluter)
Enantiomer (Distomer)
Failed chiral induction
< 1.0% (ee > 98%)
Chiral HPLC
Residual Water
Hygroscopic nature of salt
< 1.0% (for HCl salt)
Karl Fischer (KF)
References
PubChem. 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea (Related Isoxazole Structures). National Library of Medicine. Available at: [Link]
Lipka, E., et al. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 2017. Available at: [Link]
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 2013. Available at: [Link]
Organic Chemistry Portal. Reductive Amination: A Guide. Available at: [Link]
Qin, X., et al. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors.[2] PLOS One, 2025.[2] Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Advisory: Safe Handling Protocol for 1-(5-Phenylisoxazol-3-yl)ethanamine
Executive Safety Summary
Handling 1-(5-Phenylisoxazol-3-yl)ethanamine requires a safety strategy that goes beyond standard "lab hygiene." As a primary amine attached to a pharmacologically active isoxazole ring, this compound presents a dual-risk profile: chemical corrosivity/irritation typical of amines, and potential biological activity inherent to the isoxazole pharmacophore (common in CNS-active drugs).
This guide replaces generic advice with a Defense-in-Depth strategy, prioritizing barrier integrity and exposure prevention over reactive first-aid measures.
Hazard Mechanism & Risk Profiling
To select the right PPE, we must first understand the molecular behavior of the target compound.
Molecular Feature
Associated Hazard
Safety Implication
Primary Amine (-NH₂)
High pKa (Basic); Nucleophilic.
Corrosive/Irritant: Causes immediate cellular damage to mucous membranes (eyes/lungs). Potential for skin sensitization.[1]
Systemic Toxicity: Structural similarity to neurotransmitter modulators (e.g., AMPA/NMDA agonists). Treat as a potential neurotoxin until proven otherwise.
Phenyl Group
Lipophilicity.
Dermal Absorption: Enhances the ability of the molecule to penetrate the lipid bilayer of the skin, carrying the reactive amine payload systemically.
Core Directive: Treat this substance as a Category 1B Skin Corrosive and a Target Organ Toxicant (Respiratory/CNS) in the absence of specific LD50 data.
PPE Protocol: The "Barrier Strategy"
Standard lab coats and latex gloves are insufficient. The following protocol utilizes a "Time-to-Breakthrough" logic.
A. Hand Protection (The Double-Glove System)
Nitrile rubber is the standard, but organic amines can permeate thin nitrile (<4 mil) in minutes.
Outer Layer: 5-8 mil Extended Cuff Nitrile (Chemical barrier).
Protocol: Inspect outer gloves every 15 minutes. Immediately replace both pairs if any splash occurs.
Why? The outer glove takes the chemical load; the inner glove protects skin during the doffing process.
B. Respiratory Protection
Primary Engineering Control: All handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary PPE: If working outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges .
Contraindication: Do not use N95 masks; they provide no protection against amine vapors.
C. Ocular & Dermal Defense
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the risk of amine vapors bypassing the side shields.
Body: Lab coat (100% Cotton or Nomex). Synthetic blends (polyester) can melt into the skin if a reaction exotherms or a fire occurs.
Visualization: PPE Decision Logic
The following diagram illustrates the decision matrix for PPE selection based on operational state.
Figure 1: PPE Selection Matrix based on operational risk. Note the escalation to Level 3 for spills or work outside containment.
Operational Workflows
Protocol A: Safe Weighing (Static Control)
Amines and isoxazole salts are often fine, electrostatic powders. Static discharge can cause particle dispersal (inhalation risk).
Setup: Place balance inside the fume hood.
Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the compound.
Transfer: Never pour from the stock bottle. Use a micro-spatula to transfer small amounts to avoid "dust clouds."
Protocol B: Solubilization (Exotherm Management)
Primary amines are basic. Dissolving them in acidic media or halogenated solvents can generate heat.
Solvent Choice: DMSO or Methanol are preferred. Avoid uncontrolled mixing with strong acids.
Addition: Add the solid to the solvent slowly. Never add solvent to a large pile of solid amine (prevents "hot spots").
Emergency Response & Disposal
Spill Response Algorithm
In the event of a release, immediate action defines the outcome.
Figure 2: Decision tree for spill response. Note that any spill outside the hood triggers evacuation.
Disposal Strategy (Cradle-to-Grave)
Improper disposal of amines is a leading cause of waste-container explosions.
Segregation: Isolate from Oxidizers (Nitric Acid, Peroxides) and Anhydrides . Reaction with these causes violent gas evolution.
Stream: Dispose of as "Basic Organic Waste."
Labeling: Clearly mark the tag with "Primary Amine - Corrosive."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link][3]
PubChem. (n.d.). Compound Summary: Isoxazole Derivatives Safety Data. National Library of Medicine. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]